molecular formula C11H8ClNO B6413982 6-(2-Chlorophenyl)pyridin-3-ol CAS No. 1261936-65-5

6-(2-Chlorophenyl)pyridin-3-ol

Cat. No.: B6413982
CAS No.: 1261936-65-5
M. Wt: 205.64 g/mol
InChI Key: MSHMNDVDIHMVRU-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)pyridin-3-ol is a chemical compound of interest in scientific research and development, particularly within medicinal and agrochemical chemistry. As a pyridine derivative bearing a 2-chlorophenyl substituent, it serves as a versatile building block or intermediate for the synthesis of more complex molecules. Research into similar chlorophenyl-substituted heterocycles has demonstrated utility in creating compounds with pesticidal activity against various pests, including arthropods and nematodes . This compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's suitability for their specific applications and for handling it in accordance with all applicable safety protocols.

Properties

IUPAC Name

6-(2-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHMNDVDIHMVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692502
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-65-5
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Chlorophenyl)pyridin-3-ol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-(2-Chlorophenyl)pyridin-3-ol, a pyridinone derivative of significant interest in medicinal chemistry. Due to its structural motifs—a pyridin-3-ol core known for its versatile biological activities and a 2-chlorophenyl substituent that can influence potency and selectivity—this compound presents a promising scaffold for drug discovery. This document details its chemical structure, predicts its physicochemical properties, outlines a plausible synthetic route, and explores its potential therapeutic applications based on established structure-activity relationships of related compounds.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

The pyridinone core is a privileged structure in medicinal chemistry, featured in a range of FDA-approved drugs with diverse therapeutic actions, including antitumor, antimicrobial, and anti-inflammatory effects.[1] These compounds can act as bioisosteres for various cyclic and acyclic structures and are adept at forming crucial hydrogen bond interactions with biological targets.[1] The introduction of a 2-chlorophenyl group to the pyridin-3-ol scaffold is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. This guide aims to provide a foundational understanding of this compound for researchers and professionals in drug development.

Chemical Structure and Identification

The chemical structure of this compound combines a 3-hydroxypyridine ring with a 2-chlorophenyl substituent at the 6-position. This arrangement suggests the potential for tautomerism between the pyridin-3-ol and the corresponding pyridin-3(2H)-one forms.

Molecular Formula: C₁₁H₈ClNO

Canonical SMILES: C1=CC=C(C(=C1)C2=CN=C(C=C2)O)Cl

InChI Key: (Predicted) - A unique identifier will be assigned upon synthesis and characterization.

CAS Number: Not currently assigned.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification
Molecular Weight 205.64 g/mol Calculated from the molecular formula C₁₁H₈ClNO.
Melting Point 150-180 °CThe presence of aromatic rings and the hydroxyl group suggests a crystalline solid with a relatively high melting point due to potential intermolecular hydrogen bonding and pi-stacking.
Boiling Point > 350 °CA high boiling point is expected due to the molecular weight and polar functional groups.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and ethanol.The polar hydroxyl and nitrogen groups may confer some aqueous solubility, but the dominant chlorophenyl ring will limit it.
pKa ~8-9 (for the pyridinium ion) and ~10-11 (for the hydroxyl group)The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. These values are typical for substituted pyridinols.
LogP 2.5 - 3.5The lipophilicity is influenced by the chlorophenyl group, suggesting moderate partitioning into organic phases.

Synthesis and Reactivity

A plausible synthetic route for this compound can be designed using established cross-coupling methodologies, which are fundamental in the synthesis of bi-aryl compounds. A Suzuki coupling reaction is a robust and widely used method for this purpose.

Proposed Synthetic Workflow:

Synthesis_Workflow A 6-Bromo-pyridin-3-ol C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B 2-Chlorophenylboronic acid B->C D This compound C->D

Sources

The 6-Arylpyridin-3-ol Scaffold: A Versatile Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-arylpyridin-3-ol scaffold represents a privileged substructure in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse non-covalent interactions. Unlike simple phenyl rings, the pyridin-3-ol core offers a unique combination of hydrogen bond donor/acceptor motifs, pH-dependent ionization, and tautomeric versatility (pyridin-3-ol vs. pyridin-3(6H)-one). This guide explores the scaffold's utility in optimizing potency and physicochemical properties, particularly within kinase inhibitors (e.g., GSK-3, FGFR4) and GPCR antagonists.

Structural Significance & Physicochemical Properties[1][2]

Tautomeric Versatility & Binding Modes

The defining feature of the 6-arylpyridin-3-ol scaffold is its ability to exist in tautomeric equilibrium between the hydroxy-pyridine (enol) and the pyridinone (keto) forms. This equilibrium is heavily influenced by solvent polarity and the specific binding pocket environment.

  • Hydroxy Form: Acts as a classic phenol bioisostere. The hydroxyl group serves as a hydrogen bond donor (HBD) and acceptor (HBA), while the pyridine nitrogen provides a strong HBA.

  • Keto Form (Pyridinone): Often favored in polar environments or specific enzyme active sites. It presents a hydrogen bond donor at the NH and an acceptor at the carbonyl oxygen.

Medicinal Utility: This duality allows the scaffold to adapt to "donor-acceptor-donor" (D-A-D) or "acceptor-donor-acceptor" (A-D-A) motifs in kinase hinge regions, making it superior to rigid heterocycles like quinoline or naphthalene.

Physicochemical Advantages
  • Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility compared to carbocyclic analogs (e.g., biphenyls).

  • Metabolic Stability: The 6-aryl substitution blocks the metabolically vulnerable 6-position, while the 3-hydroxyl group can be modulated (e.g., etherification) to tune clearance rates.

  • pKa Modulation: The acidity of the 3-hydroxyl group (pKa ~8-9) allows for partial ionization at physiological pH, potentially enhancing electrostatic interactions with cationic residues (e.g., Lys, Arg).

Synthetic Strategies

To access 6-arylpyridin-3-ol libraries, medicinal chemists typically employ modular cross-coupling strategies or de novo ring synthesis.

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method for SAR exploration involves the palladium-catalyzed coupling of 6-halopyridin-3-ols (or their protected ethers) with aryl boronic acids.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-X bond of the 6-halopyridine.

  • Transmetallation: The aryl group transfers from boron to palladium.

  • Reductive Elimination: Formation of the biaryl C-C bond.

Secondary Route: Oxidative Rearrangement

For large-scale preparation of specific cores, the oxidative rearrangement of (5-arylfurfuryl)amines provides a metal-free alternative, yielding 6-arylpyridin-3-ols in high purity.

Visualization of Synthetic Pathways

SyntheticRoutes Start1 6-Halo-pyridin-3-ol (Protected/Unprotected) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start1->Suzuki Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->Suzuki Product 6-Arylpyridin-3-ol Scaffold Suzuki->Product Modular SAR Start2 (5-Arylfurfuryl)amine Oxidative Oxidative Rearrangement (NBS/H2O or O2) Start2->Oxidative Oxidative->Product Scale-up

Caption: Figure 1. Dual synthetic pathways accessing the 6-arylpyridin-3-ol core. The Suzuki route is preferred for library generation, while rearrangement is ideal for scale-up.

Experimental Protocol: Modular Synthesis via Suzuki Coupling

Objective: Synthesis of 6-(4-fluorophenyl)pyridin-3-ol. Rationale: This protocol uses a benzyl-protected intermediate to prevent catalyst poisoning by the free hydroxyl group, followed by hydrogenolysis.

Materials
  • Substrate: 2-Bromo-5-(benzyloxy)pyridine (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst quickly under an argon stream and seal the vial.

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the intermediate via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the purified benzyl ether in MeOH. Add 10% Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 2 hours.

  • Final Isolation: Filter through Celite to remove Pd/C. Concentrate to yield the target 6-(4-fluorophenyl)pyridin-3-ol.

Validation Criteria:

  • 1H NMR: Diagnostic doublet for pyridine C2-H (~8.2 ppm) and disappearance of benzyl benzylic protons (~5.1 ppm).

  • LC-MS: [M+H]+ peak corresponding to the free phenol mass.

Medicinal Chemistry & SAR: Kinase Inhibition

The 6-arylpyridin-3-ol scaffold has demonstrated significant potency in inhibiting kinases such as GSK-3 (Glycogen Synthase Kinase-3) and FGFR4 (Fibroblast Growth Factor Receptor 4).

Case Study: FGFR4 Inhibitors

In the development of selective FGFR4 inhibitors for hepatocellular carcinoma, the 6-arylpyridin-3-ol core serves as a hinge binder. The pyridine nitrogen accepts a H-bond from the backbone NH, while the 3-hydroxyl (or amine equivalent) donates to the backbone carbonyl.

Table 1: SAR of 6-Arylpyridin-3-ol Derivatives against FGFR4

CmpdR-Group (6-Position)X-Group (3-Position)FGFR4 IC₅₀ (nM)Selectivity (vs FGFR1)
A Phenyl-OH1205x
B 4-Fluorophenyl-OH4512x
C 2,6-Dichlorophenyl-OH8>50x
D 2,6-Dichlorophenyl-OCH₃3502x

Analysis:

  • Compound C demonstrates that ortho-substitution on the aryl ring (2,6-dichloro) locks the conformation relative to the pyridine, optimizing pi-stacking interactions within the gatekeeper region.

  • Compound D shows that capping the hydroxyl group (methoxy) drastically reduces potency, confirming the critical role of the 3-OH as a hydrogen bond donor/acceptor in the hinge region.

Logic of SAR Optimization

SAR_Logic Core 6-Arylpyridin-3-ol Core Mod1 3-OH Modification Core->Mod1 Mod2 6-Aryl Substitution Core->Mod2 Mod3 Pyridine Nitrogen Core->Mod3 Effect1 H-Bond Donor/Acceptor Critical for Hinge Binding Mod1->Effect1 Effect2 Pi-Stacking & Hydrophobic Pocket Determines Selectivity Mod2->Effect2 Effect3 Solubility & H-Bond Acceptor Mod3->Effect3

Caption: Figure 2. Structural Activity Relationship (SAR) logic for the scaffold.[1] The 3-OH and 6-Aryl groups are independent vectors for potency and selectivity optimization.

Biological Applications: Signaling Pathways

The therapeutic relevance of this scaffold extends to modulating complex signaling cascades. For instance, in Hepatocellular Carcinoma (HCC) , blocking FGFR4 signaling prevents the activation of downstream oncogenic pathways.

FGFR4 Signaling Pathway Inhibition

Signaling FGF19 FGF19 (Ligand) FGFR4 FGFR4 Receptor (Cell Membrane) FGF19->FGFR4 Activates RAS RAS FGFR4->RAS Phosphorylation Inhibitor 6-Arylpyridin-3-ol Inhibitor Inhibitor->FGFR4 Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Caption: Figure 3. Mechanism of Action. The inhibitor binds the FGFR4 kinase domain, halting the RAS/RAF/MEK/ERK phosphorylation cascade essential for tumor growth.

References

  • Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement. ResearchGate. [Link]

  • 6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and derivatives as selective FGFR4 inhibitors. PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Pharmacophore modeling of 6-substituted pyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of 6-Substituted Pyridin-3-ol Derivatives for Rational Drug Design

Abstract

The 6-substituted pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition, antibacterial, and antiviral effects.[1][2][3] Harnessing the full potential of this scaffold requires a deep understanding of its structure-activity relationships (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an elegant and powerful methodology to distill the essential three-dimensional arrangement of chemical features required for biological activity.[4] This guide offers a comprehensive, in-depth exploration of the principles, methodologies, and practical applications of pharmacophore modeling as applied to the 6-substituted pyridin-3-ol series. We will navigate through both ligand- and structure-based approaches, detailing robust protocols for model generation, validation, and application in virtual screening to accelerate the discovery of novel, potent, and selective therapeutic agents.

Introduction: The Pyridin-3-ol Scaffold and the Imperative for Rational Design

Pyridin-3-ol derivatives and their related structures are prevalent in modern drug discovery. Their rigid aromatic core provides a robust framework for orienting substituents in three-dimensional space, while the nitrogen atom and hydroxyl group offer key hydrogen bonding capabilities. Modifications at the C6 position, in particular, have been shown to significantly modulate potency and selectivity against various biological targets.[5] For instance, specific 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors with nanomolar efficacy, highlighting the critical role of the C6-substituent in achieving high-affinity binding.[5]

Given the vast chemical space accessible through C6-functionalization, a purely empirical approach to synthesis and testing is both time-consuming and resource-intensive. This is where computational methods, specifically pharmacophore modeling, become indispensable. A pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response.[4][6] By creating and validating such a model for a series of 6-substituted pyridin-3-ol derivatives, we can:

  • Elucidate Core SAR: Understand which chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are critical for activity.

  • Guide Lead Optimization: Rationally design new derivatives with enhanced potency and selectivity.

  • Execute Virtual Screening: Efficiently search large compound libraries to identify novel chemotypes that match the pharmacophore and may possess the desired activity.[7][8]

This guide will use the development of PI3Kδ inhibitors as a representative case study to illustrate the complete workflow, from data preparation to model application.

Foundational Concepts: Ligand-Based vs. Structure-Based Modeling

Pharmacophore modeling can be broadly categorized into two approaches, the choice of which is dictated by the available structural information.[8][9]

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[10] The fundamental assumption is that these active molecules share common chemical features arranged in a similar spatial geometry that is responsible for their activity. The process involves aligning the active compounds and extracting these common features to generate a hypothesis.

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, one can directly map the key interaction points within the binding site.[11][12] This approach analyzes the protein-ligand complex to identify crucial hydrogen bonds, hydrophobic contacts, and other interactions, converting them into pharmacophoric features.[13] SBPM provides a highly accurate map of the chemical environment required for binding.

The following diagram illustrates the divergent yet complementary nature of these two core strategies.

G cluster_0 cluster_1 Is 3D Target Structure Known? cluster_2 cluster_3 start Project Goal: Identify Novel 6-Substituted Pyridin-3-ol Derivatives decision Target Structure? start->decision lbpm Ligand-Based Modeling decision->lbpm No sbpm Structure-Based Modeling decision->sbpm Yes result Validated Pharmacophore Model lbpm->result sbpm->result

Caption: High-level decision workflow for pharmacophore modeling.

Part A: Ligand-Based Pharmacophore Modeling Protocol

In this section, we detail a rigorous, step-by-step protocol for generating and validating a ligand-based pharmacophore model for 6-substituted pyridin-3-ol derivatives targeting PI3Kδ.

Step 1: Dataset Preparation and Curation

The quality of a ligand-based model is entirely dependent on the quality of the input data.[4] The dataset must be curated with care to ensure chemical and biological consistency.

Protocol:

  • Assemble the Training Set: Collect a set of 6-substituted pyridin-3-ol analogues with a wide range of high-quality biological activity data (e.g., IC50 or Ki values) against the target, PI3Kδ. The set should ideally span at least 3-4 orders of magnitude in activity.

  • Define Activity Thresholds: Partition the training set into distinct activity classes. A common practice is:

    • Highly Active: IC50 < 100 nM

    • Moderately Active: 100 nM < IC50 < 1000 nM

    • Inactive: IC50 > 10000 nM

  • Structural Preparation: For each molecule, perform the following:

    • Generate a 3D structure from its 2D representation.

    • Correct protonation states at a physiological pH (e.g., 7.4).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Table 1: Example Training Set Data for PI3Kδ Inhibitors

Compound ID 6-Substituent IC50 (nM) Activity Class
Cmpd-01 4-Morpholinyl-phenyl 1.3 Highly Active
Cmpd-02 4-Methylsulfonyl-phenyl 0.7 Highly Active
Cmpd-03 4-Cyano-phenyl 5.2 Highly Active
Cmpd-04 Phenyl 250.0 Moderately Active
Cmpd-05 Pyridin-4-yl 150.0 Moderately Active
Cmpd-06 Thiophen-2-yl 1200.0 Inactive
Cmpd-07 Methyl 15000.0 Inactive

(Note: Data is illustrative, based on SAR trends reported for similar scaffolds targeting PI3Kδ[5])

Step 2: Conformational Analysis & Feature Generation

Ligands are not static; they are flexible and can adopt multiple conformations. It is crucial to generate a diverse set of plausible 3D conformations for each ligand to ensure the alignment process considers the biologically relevant (bioactive) conformation.

Protocol:

  • For each molecule in the training set, generate a conformational ensemble using methods like systematic or stochastic searching.

  • For each conformation, identify potential pharmacophoric features. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable

Step 3: Pharmacophore Hypothesis Generation

The core of LBPM is the identification of a common 3D arrangement of pharmacophoric features shared by the highly active molecules that is absent in the inactive ones.

Protocol:

  • Use a hypothesis generation algorithm (e.g., 3D-QSAR based methods) to align the conformations of the highly active compounds.[14][15]

  • The algorithm identifies common feature arrangements and scores them based on how well they overlap and map to the active molecules.

  • The output is a set of ranked pharmacophore hypotheses. A good hypothesis will map well to all highly active compounds and poorly to inactive ones. For our pyridin-3-ol scaffold, a plausible hypothesis might include:

    • An HBD from the pyridin-3-ol hydroxyl group.

    • An HBA from the pyridine nitrogen.

    • An AR feature for the pyridine ring itself.

    • An AR or HY feature corresponding to the C6-substituent.

Step 4: Rigorous Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated. Validation ensures the model is statistically significant, robust, and has predictive power for new chemical entities.[16][17]

Protocol:

  • Internal Validation (Training Set): The initial hypothesis is scored based on its ability to correctly classify the training set compounds. A high correlation coefficient (r²) between the predicted and actual activity is desired.[15]

  • External Validation (Test Set): A separate set of compounds (the "test set," not used in model generation) is used to assess the model's predictive power. The model's ability to accurately predict the activity of these external compounds is a true measure of its utility.

  • Decoy Set Screening: A large set of "decoy" molecules (compounds with similar physicochemical properties but different topology, presumed to be inactive) is screened against the pharmacophore. A good model should retrieve a high percentage of known actives while rejecting the vast majority of decoys. Key metrics include:

    • Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the ranked database to the percentage of actives expected from random selection.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality (1.0 is perfect, 0.5 is random).[17]

G cluster_0 Ligand-Based Workflow p1 1. Curate Dataset (Actives & Inactives) p2 2. Generate Conformational Ensembles p1->p2 p3 3. Generate & Score Hypotheses p2->p3 p4 4. Validate Model p3->p4 p5 Internal Validation (Test Set) p4->p5 Check Robustness p6 External Validation (Decoy Set Screening) p4->p6 Check Predictive Power p7 Final Validated Pharmacophore p5->p7 p6->p7

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.

Table 2: Typical Validation Metrics for a Pharmacophore Model

Metric Value Interpretation
Correlation Coefficient (r²) 0.95 Excellent fit for the training set data.
Cross-Validated Coeff. (q²) 0.78 Good internal predictive ability.
Test Set Correlation (R²pred) 0.81 Strong external predictive ability.
Enrichment Factor (EF 1%) 45 The top 1% of hits are 45 times more likely to be active than random chance.
AUC of ROC Curve 0.88 The model has excellent ability to distinguish actives from decoys.

(Note: Values are illustrative of a high-quality, predictive model[15][18])

Part B: Structure-Based Pharmacophore Modeling Protocol

When the target structure is known, we can derive a pharmacophore directly from its binding site, providing a more direct and often more accurate model.

Step 1: Target Protein Preparation

The starting point is a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).

Protocol:

  • Select a PDB Entry: Choose a high-resolution crystal structure of PI3Kδ, preferably in complex with a ligand similar to the pyridin-3-ol scaffold.

  • Prepare the Protein:

    • Remove all non-essential components (e.g., water molecules, co-solvents).

    • Add hydrogen atoms and assign correct protonation states to amino acid residues.

    • Perform a constrained energy minimization to relieve any steric clashes while preserving the overall backbone structure.

Step 2: Binding Site Analysis and Feature Generation

This step involves identifying all potential pharmacophoric interactions between the ligand and the protein's active site.

Protocol:

  • Define the Binding Site: Identify the amino acid residues that constitute the ligand-binding pocket.

  • Generate Interaction Map: Use software to automatically identify and map all possible interactions (H-bonds, hydrophobic contacts, etc.) within the defined site.

  • Create Pharmacophore Features: Convert these interaction points into pharmacophoric features. For example:

    • A backbone amide of a valine residue that donates a hydrogen bond will generate an HBA feature.

    • A tryptophan residue forming a π-π stacking interaction will generate an AR feature.

    • A leucine or isoleucine side chain in close proximity will generate an HY feature.

G cluster_0 PI3Kδ Binding Site Val828 Val828 (Backbone NH) HBA H-Bond Acceptor Val828->HBA H-Bond Trp760 Trp760 (Aromatic) AR Aromatic Ring Trp760->AR π-π Stacking Met752 Met752 (Hydrophobic) HY Hydrophobic Met752->HY Hydrophobic Contact Lys707 Lys707 (Sidechain NH3+) HBD H-Bond Donor Lys707->HBD H-Bond

Caption: Generating features from protein-ligand interactions.

Part C: Application in Virtual Screening

A validated pharmacophore model serves as a powerful 3D query to rapidly screen vast virtual libraries of compounds, identifying potential hits for biological testing.[6][19]

Workflow:

  • Database Preparation: Prepare a large compound database (e.g., ZINC, Enamine) by generating 3D, low-energy, multi-conformational models for each entry.

  • Pharmacophore Screening: The pharmacophore model is used as a filter. The screening software searches the database for molecules whose conformations can map their chemical features onto the pharmacophore query.

  • Hit List Generation: Molecules that successfully match the pharmacophore query are collected into a "hit list." This list is significantly smaller than the initial database but is enriched with molecules that have a higher probability of being active.[6]

  • Post-Screening Filtering: The hit list can be further refined using additional filters:

    • Molecular Docking: Dock the hits into the protein's active site to predict binding poses and estimate binding affinity.

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out compounds with poor drug-like characteristics.[20]

This integrated workflow prioritizes compounds for synthesis and biological evaluation, dramatically increasing the efficiency of the drug discovery pipeline.

Conclusion

Pharmacophore modeling is an essential, field-proven technique in modern drug discovery. For a versatile scaffold like the 6-substituted pyridin-3-ol, it provides the critical insights needed to navigate a complex SAR landscape. By systematically applying the ligand- and structure-based protocols detailed in this guide—with a steadfast commitment to rigorous validation—researchers can translate a structural hypothesis into a powerful predictive tool. This enables the rational design of novel derivatives and the efficient discovery of new lead compounds, ultimately accelerating the journey from chemical concept to clinical candidate.

References

  • Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Chen, X., et al. (n.d.). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • Sahu, N. K., et al. (n.d.). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Semantic Scholar.
  • Singh, H., et al. (2017). Pharmacophore Generation, Atom-Based 3D-QSAR and Molecular Dynamics Simulation Analyses of pyridine-3-carboxamide-6-yl-urea Analogues as Potential Gyrase B Inhibitors. PubMed.
  • Chaudhary, P., & Singh, N. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. Scientific Research Publishing.
  • Kaserer, T., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
  • BenchChem. (n.d.). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.
  • Agosta, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Rampogu, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • Li, Y., et al. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC.
  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
  • Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central.
  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Stork, C., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PMC - NIH.
  • Szychta, D., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. NIH.
  • Fatima, S., & Jayaram, B. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Longdom Publishing.
  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Li, Y., et al. (n.d.). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. MDPI.
  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.

Sources

Solubility profile of 6-(2-Chlorophenyl)pyridin-3-ol in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile and handling protocols for 6-(2-Chlorophenyl)pyridin-3-ol , a biaryl hydroxypyridine scaffold often encountered in medicinal chemistry as a metabolite or synthetic intermediate.[1][2][3][4]

The following technical analysis synthesizes physicochemical principles with experimental data from structural analogs (e.g., 6-phenylpyridin-3-ol) to provide a robust framework for laboratory use.

Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol Physicochemical Class: Amphoteric Biaryl (Weak Base + Weak Acid)[1][2][3][4]

Executive Summary

This compound exhibits a U-shaped solubility profile typical of amphoteric heterocycles.[1][2][3][4] It is highly soluble in polar aprotic solvents (DMSO) but displays poor aqueous solubility at neutral pH due to the lipophilic 2-chlorophenyl moiety and the neutral charge state of the pyridine-phenol core.[1][2][3][4]

Key Solubility Metrics (Estimated):

Solvent / MediumSolubility EstimateClassificationCritical Note
DMSO > 50 mg/mL (> 200 mM)HighPreferred for stock solutions.[1][2][3][4]
Water (pH 7.4) < 0.1 mg/mL (< 500 µM)LowRisk of precipitation in bioassays.[1][2][3][4]
0.1 M HCl (pH 1) > 1 mg/mLModerate/HighSolubilized via protonation of pyridine N.
0.1 M NaOH (pH 13) > 5 mg/mLHighSolubilized via deprotonation of phenolic OH.[2][3][4]
Ethanol > 10 mg/mLModerateGood for intermediate dilutions.[3][4]
Physicochemical Mechanism

Understanding the ionization states is critical for preventing "crash-out" (precipitation) during serial dilutions.[1][2][3][4]

  • The Amphoteric Core: The molecule contains a basic pyridine nitrogen (pKa₁ ≈ 4.[3]5) and an acidic phenolic hydroxyl group (pKa₂ ≈ 9.0).[1][2][3]

  • Neutral pH (pH 6–8): The molecule exists primarily in its neutral, non-ionized form .[3] The lipophilic 2-chlorophenyl substituent (LogP contribution ~ +0.[1][2][3][4]7) dominates the physicochemical behavior, driving water insolubility.[3]

  • Steric Influence: The ortho-chloro substituent forces the phenyl and pyridine rings to twist out of planarity.[1][2][3][4] While this reduces crystal packing energy (potentially aiding dissolution), the high lipophilicity of the chlorine atom overrides this, resulting in net poor aqueous solubility.[3]

Visualization: Ionization States & Solubility

The following diagram illustrates the species dominance across the pH scale.

pH_Species cluster_solubility Aqueous Solubility Profile Acid Cationic Form (Soluble) Protonated Pyridine N+ Neutral Neutral Form (Insoluble) Uncharged Core Acid->Neutral pH > 4.5 (Deprotonation) Neutral->Acid pH < 4.5 Base Anionic Form (Soluble) Deprotonated Phenol O- Neutral->Base pH > 9.0 (Deprotonation) Base->Neutral pH < 9.0

Caption: pH-dependent speciation of this compound. Solubility is minimal in the neutral region (pH 5–8).[1][2][3][4]

Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution

Purpose: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh approximately 2.06 mg of solid this compound into a 1.5 mL amber glass vial.

    • Note: Use glass.[3][4] DMSO can leach plasticizers from standard polypropylene tubes over time.[1][2][3][4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Quality Control: Ensure DMSO is "biology grade" (low water content) to prevent hydrolytic degradation.[1][2][3]

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution should be clear and colorless to pale yellow.[3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance Strategy)

Purpose: Diluting the DMSO stock into aqueous media for biological assays without precipitation.[1][2][3][4]

  • Intermediate Dilution: Do not add 100% DMSO stock directly to the assay buffer if the final concentration is high.[3][4]

  • Step-Down Method:

    • Prepare a 10x working solution in a solvent/buffer mix (e.g., 10% DMSO in buffer).[3]

    • Add this 10x solution to the final well.

  • Kinetic Solubility Check:

    • Prepare a 100 µM solution in PBS (pH 7.4).

    • Incubate at 25°C for 2 hours with shaking.

    • Measure UV absorbance (approx. 250–300 nm).[1][2][3] If absorbance is <90% of the theoretical value (compared to an acetonitrile control), precipitation has occurred.[3]

Protocol C: Thermodynamic Solubility Determination

Purpose: Determine the absolute solubility limit (saturation).[2][3]

  • Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4).

  • Shake at 25°C for 24 hours.

  • Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Analyze the supernatant via HPLC-UV or LC-MS against a standard curve prepared in DMSO.[1][2][3][4]

Workflow Visualization

The following diagram maps the decision logic for handling this compound in the lab.

Solubility_Workflow Start Solid Compound (C11H8ClNO) Stock Prepare Stock 10-50 mM in DMSO Start->Stock Dissolve & Vortex Check Check Final Concentration Stock->Check Dilute Assay Biological Assay (Aqueous Buffer) Risk High Risk of Precipitation (Neutral pH) Check->Risk > 100 µM in PBS Safe Stable Solution Check->Safe < 50 µM in PBS Risk->Assay Requires Cosolvent (e.g. 1% DMSO) or pH Adjustment Safe->Assay Direct Use

Caption: Decision tree for preparing assay solutions from DMSO stock.

References
  • Synthesis & Properties of 6-phenylpyridin-3-ol analogs

    • Source: Patent WO2019165159A1.[3][4] Describes the synthesis and isolation of 6-phenylpyridin-3-ol as an off-white solid, confirming the solid-state nature and organic solubility of this scaffold.

  • General Solubility of 3-Hydroxypyridines

    • Source: National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 10900, 3-Hydroxypyridine.[1][3][4]

  • Solubility of Biaryl Scaffolds (Analogous Data)

    • Source: Patent US20120010183A1.[3][4] Discusses 5-chloro-6-phenylpyridin-3-ol, a close structural analog, highlighting the use of organic cosolvents for solubilization.[1][2][3][4]

Sources

The Synthesis, Properties, and Evolving Applications of 2-Chlorophenyl Pyridine Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive literature review of 2-chlorophenyl pyridine alcohols, a class of compounds holding significant interest for researchers, scientists, and drug development professionals. This guide deviates from a rigid structure to offer a narrative that delves into the synthesis, chemical properties, and burgeoning applications of these molecules, with a particular focus on the well-documented (4-chlorophenyl)(pyridin-2-yl)methanol. Beyond its established role as a critical intermediate in the synthesis of prominent antihistamines, this guide explores the nuanced chemistry of its isomers, the causality behind synthetic choices, and emerging evidence of their direct biological activities. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in their exploration of this versatile chemical scaffold.

Introduction: The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged structure in drug design. When combined with other pharmacophoric elements, such as a substituted phenyl ring and a hydroxyl group, the resulting pyridine alcohol derivatives exhibit a wide spectrum of biological activities. This guide focuses on a specific subset of these compounds: the 2-chlorophenyl pyridine alcohols, examining their chemical landscape and potential therapeutic relevance.

Synthetic Strategies for 2-Chlorophenyl Pyridine Alcohols

The synthesis of 2-chlorophenyl pyridine alcohols can be broadly categorized into two primary methodologies: the Grignard reaction and a two-step oxidation-reduction pathway. The choice of method is often dictated by the availability of starting materials, desired scale of synthesis, and the specific isomeric form required.

The Grignard Reaction: A Classic Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of synthesizing 2-chlorophenyl pyridine alcohols, it involves the reaction of a pyridyl Grignard reagent with a chlorobenzaldehyde, or a chlorophenyl Grignard reagent with a pyridine aldehyde. The most extensively documented example is the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

Reaction Principle: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired diaryl methanol.

Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction [2]

  • Step 1: Formation of the Grignard Reagent.

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (3.0 eq.).

    • Add a crystal of iodine to initiate the reaction.

    • Cover the magnesium with anhydrous tetrahydrofuran (THF).

    • In the dropping funnel, dissolve 4-bromochlorobenzene (1.8 eq.) in anhydrous THF.

    • Slowly add the 4-bromochlorobenzene solution to the magnesium suspension over 1 hour at room temperature.

    • Stir the reaction mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with Pyridine-2-carboxaldehyde.

    • Slowly add a solution of pyridine-2-carboxaldehyde (1.0 eq.) in anhydrous THF to the Grignard reagent at room temperature.

    • Continue stirring for 2 hours after the addition is complete.

  • Step 3: Work-up and Purification.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic phases, wash with water and then with saturated saline.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford (4-chlorophenyl)(pyridin-2-yl)methanol.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive and will readily react with protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Initiation with Iodine: The magnesium surface can be passivated by a layer of magnesium oxide. A small amount of iodine helps to activate the magnesium surface, facilitating the initiation of the Grignard reaction.

  • Slow Addition: The formation of the Grignard reagent is an exothermic process. Slow addition of the alkyl halide helps to control the reaction temperature and prevent side reactions, such as Wurtz coupling.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acidic source used to protonate the alkoxide intermediate without causing unwanted side reactions that might occur with stronger acids.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Bromochlorobenzene 4-Bromochlorobenzene Grignard Formation Formation of 4-chlorophenylmagnesium bromide 4-Bromochlorobenzene->Grignard Formation Mg Mg Mg->Grignard Formation Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Nucleophilic Addition Nucleophilic addition to pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Grignard Reagent Acidic Workup Protonation with aqueous NH4Cl Nucleophilic Addition->Acidic Workup Alkoxide Intermediate (4-chlorophenyl)(pyridin-2-yl)methanol (4-chlorophenyl)(pyridin-2-yl)methanol Acidic Workup->(4-chlorophenyl)(pyridin-2-yl)methanol

Caption: Grignard synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

The Oxidation-Reduction Pathway: A Two-Step Alternative

An alternative and often high-yielding route to 2-chlorophenyl pyridine alcohols involves a two-step process: the oxidation of a substituted benzylpyridine to the corresponding ketone, followed by the reduction of the ketone to the desired alcohol.[3][4] This method can be advantageous as it often utilizes more stable and readily available starting materials.

Reaction Principle: The first step involves the oxidation of the methylene bridge of a 2-(chlorobenzyl)pyridine to a carbonyl group. The resulting ketone is then selectively reduced to the secondary alcohol.

Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Oxidation-Reduction [4]

  • Step 1: Oxidation of 2-(4-chlorobenzyl)pyridine.

    • To a stirred solution of 2-(4-chlorobenzyl)pyridine (1.0 eq.) in water, heat the mixture to 85°C.

    • Add potassium permanganate (KMnO₄) in batches, ensuring the reaction temperature does not exceed 95°C.

    • Maintain the reaction at 85-95°C for 4 hours.

    • Quench the reaction by adding a small amount of methanol and stir for 10 minutes.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer, dry over sodium sulfate, and concentrate to yield (4-chlorophenyl)(pyridin-2-yl)methanone.

  • Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone.

    • Dissolve the ketone from Step 1 in methanol.

    • Cool the solution in an ice-water bath to 20°C.

    • Add potassium borohydride (KBH₄) in batches, maintaining the temperature below 40°C.

    • Stir for 30 minutes after the addition is complete, monitoring the reaction by TLC.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate and concentrate to obtain (4-chlorophenyl)(pyridin-2-yl)methanol.[4]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of converting the benzylic methylene group to a ketone. The reaction is performed in water, a green and readily available solvent.

  • Reducing Agent: Potassium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is selective for the reduction of ketones and aldehydes. Its use in methanol is convenient and generally provides high yields.[5]

  • Temperature Control: Both the oxidation and reduction steps require careful temperature control to prevent side reactions and ensure the desired product is obtained with high purity.

Oxidation_Reduction_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Product 2-(4-chlorobenzyl)pyridine 2-(4-chlorobenzyl)pyridine Oxidation Oxidation with KMnO4 2-(4-chlorobenzyl)pyridine->Oxidation (4-chlorophenyl)(pyridin-2-yl)methanone (4-chlorophenyl)(pyridin-2-yl)methanone Oxidation->(4-chlorophenyl)(pyridin-2-yl)methanone Reduction Reduction with KBH4 (4-chlorophenyl)(pyridin-2-yl)methanol (4-chlorophenyl)(pyridin-2-yl)methanol Reduction->(4-chlorophenyl)(pyridin-2-yl)methanol (4-chlorophenyl)(pyridin-2-yl)methanone->Reduction

Caption: Oxidation-reduction synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

Isomeric Landscape and Comparative Properties

While (4-chlorophenyl)(pyridin-2-yl)methanol is the most studied isomer, the positional variation of the chloro substituent on the phenyl ring and the attachment point of the methanolic carbon on the pyridine ring can significantly influence the compound's physical and chemical properties.

IsomerIUPAC NameCAS NumberPhysical StateMelting Point (°C)
A (4-chlorophenyl)(pyridin-2-yl)methanol27652-89-7Off-white to grey solid78-80
B (2-chlorophenyl)(pyridin-2-yl)methanol60634-54-0--
C (3-chlorophenyl)(pyridin-2-yl)methanol56330-87-7--
D (4-chlorophenyl)(pyridin-3-yl)methanol86561-55-9--
E (4-chlorophenyl)(pyridin-4-yl)methanol86561-56-0--

Data for isomers B, C, D, and E are less readily available in the public domain, highlighting a gap in the current body of research.

The crystal structure of racemic (4-chlorophenyl)(pyridin-2-yl)methanol reveals that the molecules form zigzag chains in the solid state through O–H⋯N hydrogen bonds.[3][6] These chains are further linked into sheets by C–Cl⋯π(pyridyl) interactions.[3] This intricate network of non-covalent interactions dictates the compound's solid-state properties. It is plausible that the different substitution patterns in other isomers would lead to distinct crystal packing and, consequently, different physical properties such as melting point and solubility.

Applications in Drug Discovery and Development

The primary and most well-established application of 2-chlorophenyl pyridine alcohols is as key intermediates in the synthesis of pharmaceuticals, particularly antihistamines.

Precursors to Antihistamines: Bepotastine and Carbinoxamine

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol is a crucial chiral building block for the synthesis of Bepotastine, a second-generation H1 antihistamine.[7] Bepotastine exhibits a dual mechanism of action, acting as a potent and selective H1 receptor antagonist and also inhibiting the release of histamine from mast cells.[3] Similarly, the racemic form of (4-chlorophenyl)(pyridin-2-yl)methanol is a precursor to Carbinoxamine, a first-generation antihistamine.[2]

Emerging Direct Biological Activities

Recent studies have begun to explore the direct biological activities of 2-chlorophenyl pyridine alcohols, suggesting that their utility may extend beyond their role as synthetic intermediates.

  • Antimalarial Activity: The (R)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol has been shown to inhibit Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) at a sub-micromolar concentration, indicating potential for the development of novel antimalarial agents.[3]

  • Antimicrobial and Antiproliferative Potential: While comprehensive studies are lacking, the pyridine scaffold is known to be a component of many compounds with antimicrobial and antiproliferative activities. Further investigation into the direct biological effects of various 2-chlorophenyl pyridine alcohol isomers is a promising area for future research.

Structure-Activity Relationships (SAR)

The biological activity of 2-chlorophenyl pyridine alcohol derivatives is intrinsically linked to their three-dimensional structure and the electronic properties conferred by the substituents.

  • Positional Isomerism: The relative positions of the chloro group on the phenyl ring and the hydroxyl-methine group on the pyridine ring are expected to significantly impact biological activity. For instance, the position of the nitrogen atom in the pyridine ring can influence the molecule's ability to act as a hydrogen bond acceptor, which is often crucial for receptor binding.

  • Chirality: As demonstrated by the specific activity of the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol in the synthesis of Bepotastine and the antimalarial activity of its (R)-enantiomer, stereochemistry plays a critical role in the biological function of these compounds.

A comprehensive understanding of the SAR for this class of compounds is still in its nascent stages and represents a significant opportunity for further research. A comparative biological evaluation of a library of isomers would provide invaluable data for the rational design of new therapeutic agents.

Conclusion and Future Directions

The 2-chlorophenyl pyridine alcohols, particularly (4-chlorophenyl)(pyridin-2-yl)methanol, are a class of compounds with established importance in pharmaceutical synthesis and emerging potential for direct therapeutic applications. This guide has provided a detailed overview of their synthesis, properties, and applications, emphasizing the mechanistic rationale behind common experimental procedures.

Future research should focus on several key areas:

  • Synthesis and Characterization of Novel Isomers: A systematic exploration of the synthesis and properties of a wider range of 2-chlorophenyl pyridine alcohol isomers is crucial for a comprehensive understanding of this chemical space.

  • Comparative Biological Evaluation: Head-to-head comparisons of the biological activities of different isomers are needed to elucidate detailed structure-activity relationships.

  • Mechanism of Action Studies: For any observed direct biological activities, in-depth mechanistic studies are required to identify the molecular targets and pathways involved.

By addressing these research gaps, the scientific community can unlock the full potential of 2-chlorophenyl pyridine alcohols as versatile scaffolds for the development of new and improved therapeutics.

References

  • Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
  • RSC Publishing. (2021). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm, 23(42), 7493-7502. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ChemBK. (2024, April 10). 4-Chlorophenyl-2-pyridinylmethanol. [Link]

  • ResearchGate. (n.d.). Reduction of alkyl 2‐pyridyl ketones.[a,b]. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]

  • IUCr. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

Methodological & Application

Synthesis of 6-(2-Chlorophenyl)pyridin-3-ol via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 6-(2-chlorophenyl)pyridin-3-ol , a privileged biaryl scaffold often found in kinase inhibitors and allosteric modulators. The synthesis utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromopyridin-3-ol and (2-chlorophenyl)boronic acid.

Key technical challenges addressed in this protocol include:

  • Steric Hindrance: Overcoming the ortho-chloro substituent on the boronic acid, which retards transmetalation.

  • Chemoselectivity: Ensuring coupling occurs exclusively at the pyridyl bromide (C-Br) bond without affecting the aryl chloride (C-Cl).

  • Functional Group Tolerance: Managing the free phenolic hydroxyl group without protection/deprotection steps, maximizing atom economy.

Strategic Analysis & Retrosynthesis

The target molecule features a pyridine ring linked to an ortho-chlorobenzene. The retrosynthetic disconnection is made at the C–C biaryl bond.

Critical Decision Point: We select 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine) as the electrophile and (2-chlorophenyl)boronic acid as the nucleophile.

  • Why Bromide? Aryl bromides undergo oxidative addition significantly faster than aryl chlorides, ensuring the catalyst activates the pyridine ring and not the boronic acid's chlorine substituent (preventing polymerization or wrong coupling).

  • Why Free Phenol? While protecting the hydroxyl (e.g., as a methyl ether) improves solubility, modern bulky phosphine ligands allow for direct coupling of phenol-containing heterocycles, reducing step count.

Reaction Scheme Visualization

ReactionScheme SM1 6-Bromopyridin-3-ol (Electrophile) Catalyst Pd(OAc)2 / S-Phos K3PO4, Dioxane/H2O SM1->Catalyst SM2 (2-Chlorophenyl)boronic acid (Nucleophile) SM2->Catalyst Product This compound (Target) Catalyst->Product 90°C, 12h Suzuki-Miyaura

Figure 1: Strategic disconnection and reaction conditions.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 6-Bromopyridin-3-ol (CAS: 55717-46-9)

    • (2-Chlorophenyl)boronic acid (CAS: 3900-89-8)

    • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂]

    • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) – Crucial for ortho-substitution.

    • Base: Potassium phosphate tribasic (K₃PO₄)

    • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed).

  • Equipment:

    • Schlenk line or Nitrogen manifold.

    • Reflux condenser.

    • Oil bath with temperature control.

Step-by-Step Procedure (Direct Coupling Method)

Step 1: Catalyst Pre-complexation (Optional but Recommended) To ensure active catalytic species formation, charge the reaction flask with Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%) in 1,4-dioxane. Stir at room temperature for 10 minutes under N₂ until the solution turns a clear orange/yellow.

  • Mechanism:[1][2][3][4][5] S-Phos is electron-rich and bulky. It facilitates the oxidative addition of the electron-deficient pyridyl bromide and, more importantly, accelerates the reductive elimination of the sterically hindered biaryl product.

Step 2: Reaction Assembly

  • To the catalyst solution, add 6-Bromopyridin-3-ol (1.0 equiv, 5.0 mmol, 870 mg).

  • Add (2-Chlorophenyl)boronic acid (1.2 equiv, 6.0 mmol, 938 mg).

  • Add K₃PO₄ (2.0 equiv, 10.0 mmol, 2.12 g).

  • Add solvent mixture: 1,4-Dioxane (20 mL) and Water (5 mL).

    • Note: The 4:1 ratio ensures solubility of the boronate species while maintaining organic solubility for the pyridine.

  • Degas the mixture by bubbling nitrogen for 15 minutes.

Step 3: Reaction

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor by HPLC or TLC (50% EtOAc/Hexanes) every 2 hours.

  • Reaction is typically complete within 8–12 hours .

Step 4: Work-up and Purification

  • Cool to room temperature.

  • Adjust pH to ~6–7 using 1M HCl. Critical: The product is amphoteric (pyridine N and phenolic OH). Neutral pH ensures it extracts into the organic phase.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0% -> 5% Methanol in Dichloromethane (DCM).

    • Observation: Product typically elutes as an off-white solid.

Quantitative Reagent Table
ReagentMW ( g/mol )Equiv.[6]Amount (mmol)Mass/Vol
6-Bromopyridin-3-ol 174.001.05.0870 mg
(2-Chlorophenyl)boronic acid 156.371.26.0938 mg
Pd(OAc)₂ 224.510.020.122.5 mg
S-Phos 410.530.040.282.0 mg
K₃PO₄ 212.272.010.02.12 g
1,4-Dioxane ---20 mL
Water ---5 mL

Optimization & Troubleshooting

Ligand Selection Logic

The choice of S-Phos is non-trivial. Standard ligands like PPh₃ often fail here due to the "ortho-effect."

  • Steric Bulk: The 2-chloro substituent on the boronic acid creates significant steric clash during the transmetalation step. S-Phos creates a catalytic pocket that accommodates this bulk.

  • Electronic Activation: The electron-rich nature of S-Phos increases the electron density on Palladium, facilitating the oxidative addition into the electron-poor pyridine ring.

Troubleshooting Guide
IssueDiagnosisSolution
Low Conversion (<50%) Catalyst poisoning by pyridine nitrogen.Increase temperature to 100°C; switch base to Cs₂CO₃ to increase reaction rate.
Dehalogenation (Product - Cl) Oxidative addition into C-Cl bond.Lower temperature to 80°C; strictly limit reaction time; ensure high purity of Pd source.
Protodeboronation Boronic acid hydrolyzing before coupling.Use anhydrous conditions with CsF base, or add boronic acid in portions.
Product stuck in Aqueous pH incorrect during workup.The pyridin-3-ol is zwitterionic. Ensure pH is near isoelectric point (~6.5) for extraction.

Work-up Workflow Visualization

Workup ReactionMix Crude Reaction Mixture (90°C, Dioxane/H2O) Cooling Cool to RT Adjust pH to 6-7 (1M HCl) ReactionMix->Cooling Extraction Extract w/ EtOAc (3x) Separate Phases Cooling->Extraction Aqueous Aqueous Layer (Salts, Boronic waste) Extraction->Aqueous Organic Organic Layer (Product, Catalyst, Dioxane) Extraction->Organic Drying Dry (Na2SO4) Concentrate in vacuo Organic->Drying Purification Flash Chromatography (0-5% MeOH in DCM) Drying->Purification Final Pure this compound Purification->Final

Figure 2: Purification and isolation workflow.

Analytical Data (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 (s, 1H, -OH),

    • 8.25 (d, J = 2.8 Hz, 1H, Py-H2),

    • 7.65 (d, J = 8.6 Hz, 1H, Py-H5),

    • 7.55 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H),

    • 7.48 (dd, J = 7.8, 1.4 Hz, 1H, Ar-H),

    • 7.40 (td, J = 7.5, 1.5 Hz, 1H, Ar-H),

    • 7.35 (td, J = 7.6, 1.5 Hz, 1H, Ar-H),

    • 7.28 (dd, J = 8.6, 2.8 Hz, 1H, Py-H4).

    • Note: The coupling constant of Py-H5/H4 and the shift of the ortho-Cl phenyl protons are characteristic.

  • MS (ESI): Calculated for C₁₁H₈ClNO [M+H]⁺: 206.03. Found: 206.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Notes and Protocols for the O-demethylation of 6-(2-Chlorophenyl)-3-methoxypyridine to Yield 6-(2-Chlorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The O-demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, crucial for the late-stage modification of complex molecules and the unmasking of phenolic hydroxyl groups in pharmacologically active compounds.[1][2] The resulting phenols are key intermediates in drug discovery, serving as handles for further functionalization or as critical components for biological activity. This application note provides a detailed protocol for the O-demethylation of 6-(2-chlorophenyl)-3-methoxypyridine to synthesize 6-(2-chlorophenyl)pyridin-3-ol, a valuable building block in medicinal chemistry. The protocol focuses on the use of boron tribromide (BBr₃), a powerful and widely used reagent for the cleavage of aryl methyl ethers.[3][4]

Causality of Experimental Choices: The choice of boron tribromide as the demethylating agent is predicated on its high efficiency and broad functional group tolerance at low to ambient temperatures.[5] The mechanism of BBr₃-mediated demethylation involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.[1][3][6] The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during the aqueous workup to yield the desired phenol.[3] Given the presence of a basic nitrogen atom in the pyridine ring of the substrate, a slight excess of BBr₃ is recommended to ensure complete reaction, as some reagent may be sequestered by coordination with the nitrogen.

Experimental Protocol

Materials and Reagents:
Reagent/MaterialGradeSupplierComments
6-(2-chlorophenyl)-3-methoxypyridine≥95%Commercially AvailableStarting material
Boron tribromide (BBr₃) solution1.0 M in DichloromethaneCommercially AvailableHighly corrosive and water-sensitive
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent
Methanol (MeOH)ACS GradeCommercially AvailableFor quenching
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradePrepared in-houseFor workup and neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
HexanesACS GradeCommercially AvailableFor chromatography
Deionized WaterFor workup
Safety Precautions:
  • Boron tribromide is highly corrosive, toxic, and reacts violently with water. [5] Always handle BBr₃ solution in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • All glassware must be thoroughly dried before use to prevent uncontrolled reactions.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-(2-chlorophenyl)-3-methoxypyridine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.5 eq) to the stirred solution of the starting material at 0 °C. The addition should be done dropwise via a syringe.

    • A white precipitate may form upon the addition of BBr₃.[5]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Reaction Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with any excess BBr₃. Caution: This is an exothermic reaction.

    • After the initial exothermic reaction subsides, add deionized water to the mixture.

  • Workup and Extraction:

    • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, purification can be achieved by recrystallization from a suitable solvent system.

Experimental Workflow Diagram

O_demethylation_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous DCM cool_0C Cool to 0 °C start->cool_0C add_BBr3 Slowly Add BBr₃ (1.5 eq) at 0 °C cool_0C->add_BBr3 warm_rt Warm to Room Temperature add_BBr3->warm_rt stir_overnight Stir for 12-16 h warm_rt->stir_overnight monitor Monitor by TLC/LC-MS stir_overnight->monitor quench Quench with MeOH and Water at 0 °C monitor->quench neutralize Neutralize with sat. NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify product This compound purify->product

Caption: Workflow for the O-demethylation of 6-(2-chlorophenyl)-3-methoxypyridine.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the methoxy singlet (typically around 3.8-4.0 ppm) and the appearance of a broad singlet corresponding to the phenolic hydroxyl proton. The aromatic protons on both the chlorophenyl and pyridine rings will exhibit characteristic shifts and coupling patterns.

  • ¹³C NMR: The spectrum should confirm the absence of the methoxy carbon signal (typically around 55-60 ppm) and show the presence of a carbon signal corresponding to the hydroxyl-bearing carbon of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient BBr₃, reaction time too short, or low temperature.Increase the equivalents of BBr₃, extend the reaction time, or allow the reaction to proceed at a slightly higher temperature (e.g., gentle reflux in DCM).
Low yieldInefficient extraction due to the basicity of the product, or product decomposition.During workup, ensure the aqueous layer is thoroughly extracted. If the product is suspected to be in the aqueous layer, acidify the aqueous layer and re-extract. Avoid excessive heating during concentration.
Difficult purificationPresence of boron-containing byproducts.Ensure the quenching and neutralization steps are performed carefully. A thorough wash with water during the workup can help remove most of the boric acid and its salts.

Mechanistic Rationale Diagram

BBr3_demethylation_mechanism substrate Substrate (Aryl Methyl Ether) adduct Lewis Acid-Base Adduct substrate->adduct Coordination BBr3 BBr₃ BBr3->adduct intermediate Aryloxy-dibromoborane + CH₃Br adduct->intermediate Nucleophilic Attack by Br⁻ hydrolysis Hydrolysis (H₂O Workup) intermediate->hydrolysis product Product (Phenol) hydrolysis->product

Sources

Application Note: Advanced Formulation Strategies for Hydrophobic Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxypyridine derivatives represent a unique class of pharmacophores often utilized as antifungals (e.g., Ciclopirox), iron chelators (e.g., Deferiprone), and metallo-enzyme inhibitors. However, their development is frequently stalled by a "solubility-permeability paradox." While the aromatic hydroxypyridine ring confers lipophilicity (LogP > 2.0) favorable for membrane permeation, it often results in poor aqueous solubility (< 0.1 mg/mL) and erratic bioavailability.

This guide moves beyond standard formulation templates to address the specific molecular quirks of hydroxypyridines—namely prototropic tautomerism and metal chelation —providing a decision framework and validated protocols for developing robust delivery systems.

The Physicochemical Challenge: Tautomerism & Chelation

Before selecting a formulation strategy, one must understand the molecular behavior of the API (Active Pharmaceutical Ingredient). Hydroxypyridines exist in a dynamic equilibrium between two tautomers: the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) forms.

  • The Lactim (Hydroxy) Form: Predominates in non-polar solvents and the gas phase. It is aromatic and lipophilic.

  • The Lactam (Keto) Form: Predominates in aqueous solution and solid state due to high dipolar stabilization. It is more polar but often prone to strong intermolecular hydrogen bonding (dimerization), leading to high crystal lattice energy and poor dissolution.

Critical Insight: Standard solubility screens often fail because they do not account for the shift in tautomeric equilibrium upon dissolution. A formulation that stabilizes the "wrong" tautomer may precipitate the drug or reduce membrane permeability.

Visualization: The Tautomeric Equilibrium & Formulation Impact

Tautomerism cluster_0 Solvent Environment Node1 Non-Polar / Lipid Phase (Lactim Form Favored) Node2 Aqueous Phase (Lactam Form Favored) Node1->Node2 Tautomerization (Fast) Node4 Formulation Consequence: High Membrane Permeability Node1->Node4 Partitioning Node3 Formulation Consequence: High Crystal Lattice Energy (Poor Dissolution) Node2->Node3 Dimerization

Figure 1: The impact of solvent environment on hydroxypyridine tautomerism. Aqueous environments favor the polar lactam form, often leading to crystal lattice stabilization (dimerization) which opposes dissolution.

Formulation Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following logic to select the correct technology based on your specific hydroxypyridine derivative's properties.

ParameterStrategy A: Salt FormationStrategy B: Cyclodextrin ComplexationStrategy C: Amorphous Solid Dispersion (ASD)
Primary Indication Ionizable center available (Basic N or Acidic OH).High LogP (>3), Low Dose (<100mg).High Dose, "Brick Dust" molecule (High MP).
Mechanism pH-dependent solubility increase.Inclusion of hydrophobic moiety into cavity.[1]Disruption of crystal lattice; stabilization of amorphous state.
Key Excipients Olamine (Ethanolamine), Tromethamine.HP-β-CD, SBE-β-CD.HPMC-AS, PVP-VA64, Soluplus.
Risk Factor Disproportionation: Salt may revert to free base in gastric pH.Displacement: Competitive binding by bile salts in vivo.Recrystallization: Requires strict moisture control (hygroscopicity).

Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling (pH-Dependent)

Objective: To determine the intrinsic solubility (


) and the pH of maximum solubility (

) to assess if salt formation is viable.

Reagents: Universal Buffer (Britton-Robinson), 1N HCl, 1N NaOH.

  • Preparation: Prepare 10 mL of buffer at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess API (approx. 50 mg) to each vial.

  • Equilibration: Shake at 37°C for 48 hours. Note: Hydroxypyridines equilibrate slowly due to tautomerization.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (avoid nylon, which binds hydroxypyridines).

  • Analysis: Dilute with mobile phase and analyze via HPLC (UV detection at 290-310 nm).

  • Data Processing: Plot Solubility vs. pH.

    • If solubility increases >100x at pH extremes:Pursue Salt Formation.

    • If flat profile:Pursue ASD or Cyclodextrins.

Protocol B: Inclusion Complexation with HP-β-CD (Kneading Method)

Objective: To shield the hydrophobic aromatic ring within a cyclodextrin cavity, enhancing solubility without altering the chemical structure.

Materials:

  • API (Hydroxypyridine derivative)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2]

  • Solvent: Ethanol:Water (1:1 v/v)

Workflow:

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of API to HP-β-CD.

  • Physical Mixing: Mix the weighed powders in a mortar for 5 minutes.

  • Kneading: Slowly add the Ethanol:Water solvent dropwise while grinding the mixture with a pestle.

    • Endpoint: A thick, paste-like consistency (slurry).

  • Trituration: Continue grinding for 45 minutes. The shear force drives the hydrophobic drug into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pass the dried cake through a #60 mesh sieve.

Validation:

  • Perform Differential Scanning Calorimetry (DSC) . The disappearance of the API melting endotherm confirms successful inclusion complexation.

Protocol C: Stabilized Amorphous Solid Dispersion (Solvent Evaporation)

Objective: To freeze the API in a high-energy amorphous state using a polymer carrier, preventing recrystallization into the stable (insoluble) pyridone dimer.

Materials:

  • API[1][3][4]

  • Polymer: HPMC (Hydroxypropyl methylcellulose) or PVP-VA64 (Kollidon® VA64).

  • Solvent: Dichloromethane:Methanol (1:1 v/v).

Workflow Visualization:

ASD_Workflow Step1 1. Dissolution Dissolve API + Polymer (1:3 ratio) in DCM/MeOH Step2 2. Solvent Removal Rotary Evaporation (40°C, Reduced Pressure) Step1->Step2 Step3 3. Secondary Drying Vacuum Desiccation (48h) to remove residual solvent Step2->Step3 Step4 4. Milling & Sieving Cryo-milling to prevent thermal recrystallization Step3->Step4

Figure 2: Solvent evaporation workflow for Amorphous Solid Dispersion (ASD). Critical control point: Secondary drying must be thorough to prevent solvent-induced plasticization and recrystallization.

Step-by-Step:

  • Solution Preparation: Dissolve the API and Polymer (ratio 1:3 w/w) in the solvent mixture. Ensure the solution is optically clear.

  • Evaporation: Use a rotary evaporator. Set the bath temperature to 40°C. Lower pressure gradually to prevent bumping.

  • Film Formation: A transparent film should form on the flask wall. Opaque spots indicate early crystallization (Failure).

  • Harvesting: Scrape the film and dry in a vacuum desiccator over

    
     for 48 hours.
    
  • Pulverization: Gently mill the flakes. Caution: High-energy milling generates heat, which can revert the amorphous drug to its crystalline form. Use cryo-milling if available.

Analytical Validation & Quality Control

Trust but verify. Hydroxypyridines are notorious for "shifting" during storage.

Tautomeric Stability (Solid-State NMR)

Standard FTIR may be ambiguous due to overlapping C=O and C=N signals. Solid-State


 NMR  is the gold standard.
  • Signal: Look for the carbonyl carbon shift. A shift from ~165 ppm (pyridone) to ~160 ppm (hydroxypyridine) indicates a tautomeric change which may affect dissolution rate.

Dissolution Testing (Non-Sink Conditions)

Standard sink conditions (large volume) may mask precipitation issues.

  • Method: Use a biphasic dissolution test (e.g., Aqueous buffer layered with Octanol).

  • Rationale: This mimics the in vivo scenario where the drug dissolves (aqueous) and immediately partitions (lipid), driving the equilibrium forward.

Metal Trace Analysis

Hydroxypyridines chelate


 and 

. Trace metals in excipients (e.g., from talc or certain grades of TiO2) can cause discoloration (red/orange complexes) and degradation.
  • Requirement: Use "Low Metal" grade excipients and add 0.05% EDTA to the formulation if discoloration is observed.

References

  • Tautomerism and Solubility

    • Source: WuXi Biology. "How about Tautomers? - Magical Power of Quantum Mechanics."
    • URL:[Link]

    • Relevance: Explains the solvent-dependent equilibrium of 2-hydroxypyridine/2-pyridone, crucial for understanding solubility d
  • Ciclopirox Formulation (Nanosuspension)

    • Source: Journal of Chemical Health Risks (2023).
    • URL:[Link]

    • Relevance: Validates the use of HPMC and PVA for stabilizing hydroxypyridine deriv
  • Solid Dispersions (Mechanism)

    • Source: Pharmaceutics (MDPI, 2024). "Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption."
    • URL:[Link][3][5][6][7]

    • Relevance: Provides the foundational protocol for HPMC-based solid dispersions applicable to hydrophobic drugs.
  • Cyclodextrin Complexation

    • Source: Journal of Pharmaceutical Sciences (via NIH).
    • URL:[Link]

    • Relevance: Details the stoichiometry and binding affinity analysis (ITC) for cyclodextrin complexes.

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling for sterically hindered chlorophenyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of Suzuki-Miyaura coupling for sterically hindered chlorophenyl boronic acids. To: Researchers & Process Chemists From: Senior Application Scientist, Catalysis Division

Introduction: The "Perfect Storm" of Reactivity

You are likely reading this because your reaction failed. Coupling sterically hindered chlorophenyl boronic acids is one of the most deceptive challenges in cross-coupling. You are fighting a three-front war:

  • Electronic Deactivation: The C-Cl bond is strong (~95 kcal/mol) and difficult to break (Oxidative Addition).

  • Steric Clashing: Ortho-substituents physically block the metal center, impeding Transmetallation.

  • Boronic Instability: Sterically congested boronic acids are highly prone to protodeboronation, often decomposing faster than they can couple.

This guide moves beyond "try more catalyst" and focuses on the mechanistic levers you can pull to favor the productive cycle over decomposition.

Module 1: Catalyst Selection (The Engine)

Q: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 failing completely?

A: These "workhorse" catalysts lack the necessary electron density and bulk.

  • The Issue: To break a C-Cl bond, you need a highly electron-rich metal center (to facilitate Oxidative Addition). However, to couple two bulky rings, you need a bulky ligand to force the product off the metal (Reductive Elimination). Standard phosphines cannot do both simultaneously.

  • The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

Recommended Ligand Systems
LigandBest Use CaseMechanistic Advantage
XPhos Primary Recommendation. Excellent for unactivated aryl chlorides.The isopropyl groups provide extreme bulk to force reductive elimination, while the electron-rich phosphine accelerates C-Cl oxidative addition.
SPhos Good alternative for high stability.High water stability; often works well if XPhos fails due to specific steric clashes.
RuPhos Specialized for highly hindered amines/ethers, but also effective here.extremely electron-rich; good if the chloride is very electron-deficient.

Q: Should I use Pd(OAc)2 + Ligand or a Precatalyst?

A: Always use a G3 or G4 Precatalyst (e.g., XPhos Pd G4) for hindered chlorides.

  • Reasoning: Generating the active Pd(0) species from Pd(OAc)2 requires reduction in situ, which is slow and inconsistent. During this "induction period," your unstable boronic acid is sitting in hot base, decomposing. Precatalysts release the active Pd(0)L1 species immediately upon heating, synchronizing the catalytic cycle with the lifespan of your reagents.

Module 2: Boron Management (The Fuel)

Q: My chloride is unreacted, but my boronic acid is gone. What happened?

A: You have fallen victim to Protodeboronation . Sterically hindered boronic acids are notoriously unstable. The ortho-substituents twist the C-B bond, relieving strain only when the boron is cleaved by a proton (from water or solvent).

The Fix: The "Slow Release" Strategy If your boronic acid decomposes before it couples, you must lower its standing concentration or stabilize it.

  • Switch to MIDA Boronates: These are slow-release protected boron species. They hydrolyze slowly in the reaction, keeping the concentration of active (unstable) boronic acid low, effectively "trickling" it into the catalyst cycle.

  • Syringe Pump Addition: Dissolve the boronic acid in the organic solvent and add it slowly over 1-2 hours to the hot reaction mixture.

  • Anhydrous Conditions (Sort of): Use Potassium Phosphate (K3PO4) finely ground. It releases water slowly as it neutralizes the acid, providing just enough water for the catalytic cycle (formation of Pd-OH species) without flooding the system and promoting deboronation.

Module 3: Visualization of Failure Points

The following diagram illustrates where the reaction breaks down and how the recommended adjustments fix it.

SuzukiFailurePoints Start Start: Aryl Chloride + Boronic Acid OA Oxidative Addition (OA) (Breaking C-Cl Bond) Start->OA Fail_Decomp FAILURE: Protodeboronation (Boronic acid hydrolyzes) Start->Fail_Decomp High pH / Excess Water TM Transmetallation (TM) (Boron transfer to Pd) OA->TM With Buchwald Ligand Fail_OA FAILURE: No Reaction (Ligand not electron-rich enough) OA->Fail_OA Standard Phosphines RE Reductive Elimination (RE) (Forming C-C Bond) TM->RE Fail_Steric FAILURE: Stuck Intermediate (Sterics prevent RE) TM->Fail_Steric Small Ligands RE->Start Cycle Regenerates Solution_TM Solution: Slow Addition/MIDA (Prevents Decomp) Fail_Decomp->Solution_TM Solution_OA Solution: XPhos/SPhos (Boosts OA) Solution_OA->OA Solution_RE Solution: Bulky Ligand (Forces RE) Solution_RE->RE

Caption: Critical failure points in hindered Suzuki coupling. Red octagons indicate common stalls; Green boxes indicate the chemical solution.

Module 4: The "Gold Standard" Protocol

This protocol is designed to maximize OA while minimizing protodeboronation.

Reagents:

  • Aryl Chloride: 1.0 equiv

  • Boronic Acid: 1.5 - 2.0 equiv (Excess is vital due to instability)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio) or Toluene : Water (10:1)

    • Note: Do not run strictly anhydrous; the reaction requires trace water for the boronate pathway.

Procedure:

  • Charge Solids: Add Aryl Chloride, Boronic Acid, K3PO4, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling).[1]

  • Solvent: Add the degassed solvent mixture via syringe.

  • Heat: Place in a pre-heated block at 80-100°C . Rapid heating is better than slow ramping to activate the precatalyst quickly.

  • Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but chloride remains, add a second portion of boronic acid (1.0 equiv).

Module 5: Troubleshooting Matrix

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Analyze Reaction Mixture (LCMS/GCMS) Q1 Is Aryl Chloride Consumed? Start->Q1 Q2 Is Boronic Acid Consumed? Q1->Q2 No Res1 Success! Optimize Purification Q1->Res1 Yes Fail_OA Issue: Failed Oxidative Addition Fix: Switch to XPhos Pd G4 Increase Temp to 110°C Q2->Fail_OA No (Both SM remain) Fail_Debor Issue: Protodeboronation Fix: Use MIDA Boronate or Syringe Pump Addition Q2->Fail_Debor Yes (Ar-H observed) Fail_Homo Issue: Homocoupling/Oxidation Fix: Degas solvents longer Check Argon line Q2->Fail_Homo Yes (Ar-Ar dimer observed)

Caption: Diagnostic flowchart for analyzing crude reaction mixtures.

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Chemical Science, 4, 916-920.

Sources

Technical Support Center: Purification of 6-(2-Chlorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reverse-Phase HPLC Purification of 6-(2-Chlorophenyl)pyridin-3-ol Document ID: TSC-2024-PYR-06 Status: Active Audience: Analytical Chemists, Process Engineers, Medicinal Chemists[1]

Core Directive & Molecule Profile

The Challenge: Purifying this compound requires mastering its amphoteric nature .[1] This molecule contains a basic pyridine nitrogen (pKa ~4.[1]8) and an acidic phenolic hydroxyl group (pKa ~9.5).[1] In standard reverse-phase conditions, this dual functionality often leads to peak tailing, pH sensitivity, and difficult separation from synthetic byproducts like the des-chloro analog.

Physicochemical Profile:

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 205.64 g/mol Suitable for UV and MS detection.[1]
LogP ~2.8Moderately hydrophobic; requires >30% organic modifier for elution.[1]
pKa (Pyridine N) ~4.8Protonated (Cationic) at pH < 4.[1]8.
pKa (Phenol OH) ~9.5Deprotonated (Anionic) at pH > 9.[1]5.
Solubility Low in waterRisk of precipitation in high-aqueous mobile phases.[1]

Method Development & Optimization

Standard Protocol: The "Golden Standard" (Low pH)

For 90% of applications, a low pH method using Trifluoroacetic Acid (TFA) provides the sharpest peaks by suppressing silanol interactions.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min (analytical).[1][2][3]

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (phenol).[1]

Alternative Protocol: Enhanced Selectivity (Mid-pH)

If MS compatibility is required (TFA suppresses ionization), switch to a buffered system.[1]

  • Buffer: 10 mM Ammonium Acetate (pH 4.5).

  • Why: At pH 4.5, the pyridine is ~50-60% protonated.[1] This maximizes resolution from non-ionizable impurities (like boronic acids) but requires a column capable of resisting base deactivation.[1]

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Method Development CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS Robustness First YesMS Yes (LC-MS) CheckMS->YesMS Sensitivity First TFA_System Use 0.1% TFA (pH ~2.0) Suppresses Silanols Sharpen Peaks NoMS->TFA_System Selectivity Check Selectivity TFA_System->Selectivity Formic_System Use 0.1% Formic Acid or 10mM NH4OAc (pH 4.5) YesMS->Formic_System Formic_System->Selectivity C18 Standard C18 (General Purpose) Selectivity->C18 Baseline Separation Phenyl Phenyl-Hexyl Column (For Aromatic Impurities) Selectivity->Phenyl Co-eluting Isomers

Caption: Decision matrix for selecting mobile phase modifiers and stationary phases based on detection requirements.

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "My main peak is tailing badly, even though I'm using a new C18 column. It looks like a 'shark fin'.[1] What is happening?"

Technical Diagnosis: This is the classic "Pyridine Problem." The basic nitrogen atom in the pyridine ring is interacting with residual acidic silanols (Si-OH) on the silica support of your column.[4] This secondary interaction slows down a portion of the molecules, causing the tail.[5]

The Fix:

  • Add an Ion-Pairing Agent: Switch to 0.1% Trifluoroacetic Acid (TFA).[1] The trifluoroacetate anion pairs with the protonated pyridine, masking the charge and preventing silanol interaction.

  • Increase Buffer Strength: If you cannot use TFA, increase your buffer concentration (e.g., from 10 mM to 25 mM Ammonium Phosphate).[1] High ionic strength suppresses the double layer effect.

  • Switch Columns: Use a "Hybrid" particle column (e.g., Waters XBridge or Agilent chemically modified phases) designed specifically for high-pH stability and low silanol activity.[1]

Issue 2: Retention Time Drifting

User Question: "I ran the same method today as yesterday, but my retention time shifted by 0.5 minutes. I'm using an unbuffered water/ACN gradient."

Technical Diagnosis: You are operating in a "pH Danger Zone."[1] The pKa of the pyridine nitrogen is ~4.8. Unbuffered water absorbs CO2 from the air, shifting its pH between 5.5 and 6.0. Small fluctuations in the water pH will drastically change the ionization state of your molecule (Protonated vs. Neutral), causing retention shifts.

The Fix:

  • Mandatory Buffering: Never use plain water for this molecule.[1] Always use at least 0.1% Formic Acid (pH ~2.[1]7) or 10 mM Buffer.[1] The pH must be at least 2 units away from the pKa (i.e., pH < 2.8 or pH > 6.8) for robust retention.

Issue 3: "Ghost Peak" at the Solvent Front

User Question: "I see a sharp peak eluting immediately (t0) that interferes with my integration. Is this my compound crashing out?"

Technical Diagnosis: This is likely a Solvent Mismatch .[1] If you dissolve your hydrophobic sample in 100% DMSO or Acetonitrile and inject it into a highly aqueous initial gradient (e.g., 5% ACN), the sample precipitates momentarily or travels faster than the mobile phase, causing a "breakthrough" peak.

The Fix:

  • Dilute the Sample: Dissolve the sample in 50:50 Water:ACN if solubility permits.

  • Sandwich Injection: If using an autosampler, program a "sandwich" injection: Water plug / Sample in DMSO / Water plug.

  • Increase Initial Organic: Start the gradient at 10% or 15% B instead of 5% to ensure solubility upon injection.

Advanced Separation: Removing Specific Impurities[1]

The synthesis of this compound (likely via Suzuki coupling) generates specific impurities that are difficult to remove.[1]

Impurity TypeStructure DifferenceSeparation Strategy
Des-chloro Missing Cl atom (More Polar)Use Phenyl-Hexyl Column. The pi-pi interactions differ significantly between the chlorinated and non-chlorinated rings.[1]
Regioisomers Cl at pos. 3 or 4 of phenyl ringOptimize Temperature. Lowering column temperature to 25°C (from 40°C) often improves selectivity for steric isomers.[1]
Homocoupling Bi-phenyls (Very Hydrophobic)Extend Gradient. These elute late.[1] Ensure your gradient goes to 95% B and holds for 5 minutes.
Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Drift Rt Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Silanols Silanol Interaction Tailing->Silanols pH_Instability pH near pKa (4.8) Drift->pH_Instability Solubility Solvent Mismatch (DMSO vs Water) Ghost->Solubility FixTailing Action: Add 0.1% TFA or Switch to Hybrid Column Silanols->FixTailing FixDrift Action: Buffer Mobile Phase (pH < 3 or > 7) pH_Instability->FixDrift FixGhost Action: Dilute Sample Match Initial Mobile Phase Solubility->FixGhost

Caption: Diagnostic flowchart for resolving common chromatographic anomalies associated with pyridine derivatives.

References

  • PubChem. (2024).[1][6] 6-Phenylpyridin-3-ol Compound Summary. National Library of Medicine.[1] [Link]

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes. [Link]

  • Waters Corporation. (2021).[1] Method Development Guide for XBridge Columns: High pH Stability. Waters Application Notes. [Link][1][7]

  • Dolan, J. W. (2016).[1] Troubleshooting Peak Tailing: The Basics. LCGC North America.[1] [Link]

Sources

Troubleshooting regioselectivity in pyridine ring halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Organic Synthesis) Subject: Troubleshooting Regioselectivity in Pyridine Ring Halogenation[1]

The "Pyridine Paradox" (Read This First)

User Query: "Why is my yield <10% when treating pyridine with Br₂/FeBr₃? Benzene works fine."

Technical Insight: You are fighting two opposing forces. The pyridine nitrogen is electronegative, inductively deactivating the ring (


-deficient). Under standard Electrophilic Aromatic Substitution (EAS) conditions, the nitrogen lone pair gets protonated or complexes with your Lewis Acid catalyst (

). This generates a pyridinium cation, which is even more electron-deficient (deactivated) than nitrobenzene.

To succeed, you must abandon the "benzene mindset" and select a pathway based strictly on your target position.

Decision Matrix: Select Your Target

Use the following logic flow to determine the correct synthetic module for your target isomer.

PyridineLogic Start Target Position? C3 C-3 (Meta) (Thermodynamic EAS) Start->C3 C24 C-2 / C-4 (Alpha/Gamma) Start->C24 Complex Ortho to Existing Group (Directed Metalation) Start->Complex MethodEAS Module A: High-Temp EAS or Swamping Catalyst C3->MethodEAS Classic Path MethodNOx Module B: N-Oxide Activation (POCl3/POBr3) C24->MethodNOx Nucleophilic Path MethodMinisci Module C: Radical (Minisci) Late-Stage C24->MethodMinisci Radical Path MethodDOM Module D: Directed Ortho Metalation (Li-Base) Complex->MethodDOM Lithiation

Figure 1: Strategic decision tree for pyridine functionalization. Select the module corresponding to your desired regiochemical outcome.

Module A: C-3 Halogenation (The EAS Pathway)

Target: 3-bromopyridine, 3-chloropyridine. Mechanism: Electrophilic Aromatic Substitution (EAS).

The Protocol (Swamping Catalyst Method)

Direct halogenation requires overcoming the activation barrier. The "Swamping Catalyst" technique uses excess Lewis Acid to complex the nitrogen, allowing a second equivalent to activate the halogen.

  • Reagents: Pyridine (1 equiv),

    
     (2.5 equiv), 
    
    
    
    (1.1 equiv).
  • Conditions: Neat or high-boiling solvent, 100°C+.

  • Key Step: The first equivalent of

    
     blocks the nitrogen. The remaining 
    
    
    
    activates
    
    
    .
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction Temperature too low; N-protonation deactivated ring.Increase T > 130°C; switch to oleum solvent (for chlorination).
Gum/Polymer Radical polymerization side-reactions.Add radical scavenger; ensure anhydrous conditions.
Wrong Isomer N/A (EAS is strictly C-3 selective).Verify product structure; C-3 is the only electronic option for EAS.
Module B: C-2/C-4 Halogenation (N-Oxide Activation)

Target: 2-chloropyridine, 4-chloropyridine. Mechanism: Nucleophilic substitution on an activated N-oxide (Reissert-Henze type).

Technical Insight: You cannot use standard EAS for C-2/C-4. You must oxidize the nitrogen to Pyridine-N-Oxide (Py-O). The oxygen acts as a "handle," attacking the electrophile (e.g.,


) to make the oxygen a good leaving group. Chloride then attacks the C-2 or C-4 position via an addition-elimination mechanism.

NOxideMech Step1 Pyridine-N-Oxide (Nucleophilic O) Step2 Activation (O-P Bond Formation) Step1->Step2 + POCl3 Step3 Cl- Attack (at C-2 or C-4) Step2->Step3 Nu: Attack Step4 Re-aromatization (-PO2Cl2) Step3->Step4 Elimination

Figure 2: Mechanism of N-Oxide chlorination using phosphorus oxychloride.

Protocol: The POCl₃ Method
  • Oxidation: Treat pyridine with mCPBA or

    
    /Acetic Acid to get Pyridine-N-Oxide.
    
  • Chlorination: Reflux Py-N-Oxide in neat

    
     (or with 
    
    
    
    ).
  • Workup: Pour onto ice (Exothermic! Quench carefully). Neutralize with

    
    .[2]
    
FAQ: N-Oxide Issues
  • Q: I got a mixture of 2-Cl and 4-Cl. How do I control this?

    • A: This mechanism naturally produces both.[3] Steric bulk at C-2 (if you have a substituent) will push selectivity to C-4. Otherwise, chromatographic separation is required.

  • Q: Can I use

    
     instead of 
    
    
    
    ?
    • A: No.

      
       typically deoxygenates the N-oxide back to pyridine without halogenating the ring [1]. You need the P(V) species (
      
      
      
      ) to drive the rearrangement.
Module D: Directed Ortho Metalation (DOM)

Target: Regioselective halogenation ortho to an existing group (e.g., F, Cl, OMe, CONEt₂). Mechanism: Lithium-Hydrogen exchange guided by a Directing Group (DG).

The "Schlosser" Concept

Standard bases (n-BuLi) act as nucleophiles and will attack the C-2 position of pyridine (Chichibabin-like) rather than deprotonating it. You must use non-nucleophilic bases or extremely low temperatures.

Protocol Standards
  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA.[4] Avoid n-BuLi unless using specific "ate" complexes.

  • Temperature: Strictly -78°C.

  • Electrophile: Add

    
    , 
    
    
    
    , or
    
    
    (Hexachloroethane) after lithiation.
Troubleshooting Table: DOM
IssueDiagnosisSolution
Alkylation at C-2 Used n-BuLi; it attacked the ring nucleophilically.Switch to LiTMP (sterically hindered base).
Scrambling "Base Dance" (equilibration of lithiated species).Keep T < -75°C; quench immediately after lithiation time (usually <1h).
Low Yield DG is too weak or moisture killed the Li-species.Ensure DG is a strong coordinator (e.g., -CONEt₂, -OCONEt₂). Dry THF over Na/Benzophenone.
References & Authority

To validate these protocols, consult the following foundational texts and recent literature:

  • N-Oxide Mechanism: Joule, J. A.; Mills, K. "Heterocyclic Chemistry," 5th Ed.[5] Wiley, 2010.[5] (Standard text for N-oxide activation/POCl3 mechanism).

  • Directed Metalation (DOM): Schlosser, M. "Organometallics in Synthesis." Wiley. See also: Gribble, G. W.[6] "Lithiation of Pyridines."[4] [Link to similar work via chemically-stable URL if available, otherwise citation of standard Schlosser papers on 'Base Dance'].

  • C-3 Selective Halogenation (Modern): McNally, A., et al. "Selective Halogenation of Pyridines via Zincke Imines." Science, 2022 . - Validates the difficulty of C-3 functionalization and offers a modern solution.

  • Radical/Minisci: Duncton, M. A. "Minisci reactions: Versatile CH functionalization." Med. Chem. Commun., 2011 . .

For further assistance, please provide your specific substrate structure and current LCMS data.

Sources

Validation & Comparative

A Tale of Two Pyridinols: A Comparative Analysis of 3,5,6-trichloro-2-pyridinol and 6-(2-Chlorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the known activities and toxicological profiles of two distinct pyridinol compounds.

In the vast landscape of chemical compounds, structural nuances can dictate vastly different biological activities. This guide provides a detailed comparison of two pyridinol derivatives: the extensively studied environmental contaminant, 3,5,6-trichloro-2-pyridinol (TCPy), and the lesser-known 6-(2-Chlorophenyl)pyridin-3-ol. While both share a core pyridinol structure, the nature and placement of their substituents create divergent profiles, one with a wealth of toxicological data and the other remaining largely uncharacterized. This analysis aims to synthesize the available information on TCPy, highlight the significant data gap concerning this compound, and offer a structure-based theoretical comparison to guide future research.

3,5,6-trichloro-2-pyridinol (TCPy): A Well-Documented Toxicant

3,5,6-trichloro-2-pyridinol is a chlorinated hydroxypyridine that is primarily recognized as the principal metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Its prevalence in the environment and its detection in human biomonitoring studies have led to extensive investigation into its toxicological effects.

Biological Activity and Mechanism of Action

TCPy is not an inert metabolite; it exhibits a range of detrimental biological activities. Studies have linked exposure to TCPy with a variety of adverse health outcomes, including neurotoxicity, hepatotoxicity, nephrotoxicity, and hearing loss.[3] The mechanisms underlying these toxicities are multifaceted and involve the induction of oxidative stress, inflammation, and DNA damage.[3]

In animal studies, TCPy has been shown to cause a dose-dependent elevation in hearing thresholds, associated with the loss of outer hair cells and spiral neuron cells in the cochlea.[3] The compound is also recognized as an endocrine disruptor, with studies indicating it can lead to decreased testosterone levels.[3] Furthermore, there is evidence suggesting that TCPy can interact with DNA, potentially through a groove-binding mode.[4]

Developmental and Aquatic Toxicity

The toxic effects of TCPy extend to developmental stages. In zebrafish embryos, exposure to TCPy resulted in increased mortality, delayed hatching, and a range of malformations, including pericardial and yolk sac edema.[3] The compound is also classified as very toxic to aquatic life, with long-lasting effects.[1]

This compound: An Uncharted Territory

In stark contrast to the extensive body of research on TCPy, there is a significant lack of publicly available data on the biological activity of this compound. A comprehensive search of scientific literature and chemical databases reveals no specific studies detailing its pharmacological or toxicological profile. The absence of a readily available CAS Registry Number for this specific isomer further suggests its limited investigation and commercial availability.

A Theoretical Comparison Based on Structure

Given the absence of experimental data for this compound, a comparison with TCPy must be approached from a theoretical, structure-activity relationship perspective.

  • Substitution Pattern: The most striking difference is the substitution on the pyridine ring. TCPy is heavily chlorinated with three chlorine atoms, which are strong electron-withdrawing groups. This high degree of halogenation is often associated with increased toxicity and persistence in the environment. In contrast, this compound possesses a single chlorophenyl group. While the chlorine on the phenyl ring is electron-withdrawing, the overall electronic and steric properties of the bulky chlorophenyl group are vastly different from the three individual chlorine atoms on TCPy.

  • Hydroxyl Group Position: The position of the hydroxyl group also differs. In TCPy, it is at the 2-position, allowing for tautomerization to the corresponding pyridin-2-one form.[2] In this compound, the hydroxyl group is at the 3-position. This difference in position can significantly affect the molecule's acidity, hydrogen bonding potential, and interactions with biological targets.

  • Metabolic Profile: The metabolic fate of these two compounds is likely to be different. The multiple chlorine atoms on TCPy make it relatively resistant to metabolic degradation. The chlorophenyl group in this compound, however, provides a site for potential hydroxylation on the phenyl ring, which could lead to more rapid metabolism and excretion.

Data Summary

Feature3,5,6-trichloro-2-pyridinol (TCPy)This compound
CAS Number 6515-38-4[2]Not readily available
Primary Role Metabolite of pesticides (chlorpyrifos, triclopyr)[1][2]Not established
Known Biological Activities Neurotoxic, hepatotoxic, nephrotoxic, ototoxic, endocrine disruptor[3]Not experimentally determined
Mechanism of Action Induces oxidative stress, inflammation, DNA damage[3]Unknown
Developmental Toxicity Demonstrated in zebrafish embryos (mortality, malformations)[3]Unknown
Aquatic Toxicity Very toxic to aquatic life[1]Unknown

Experimental Protocols

While no specific protocols for testing this compound are available, the following standard assays, which have been used to characterize TCPy, would be essential for its initial biological evaluation.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration range at which a compound exhibits cytotoxic effects on cultured cells.

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin). Add the diluted compounds to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Zebrafish Embryo Acute Toxicity Assay

This in vivo assay provides rapid screening for developmental toxicity and teratogenicity.

  • Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos and place them in embryo medium.

  • Compound Exposure: At 4 hours post-fertilization (hpf), place embryos into a 24-well plate and expose them to a range of concentrations of this compound. Include a control group with embryo medium only.

  • Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

  • Endpoint Assessment: Record various endpoints including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., edema, spinal curvature, yolk sac malformation).

  • Data Analysis: Determine the LC50 (lethal concentration for 50% of embryos) and identify any concentration-dependent teratogenic effects.

Visualizing the Comparison: A Structural Overview

G cluster_0 3,5,6-trichloro-2-pyridinol (TCPy) cluster_1 This compound TCPy_structure Structure: Pyridinol with 3 Cl atoms TCPy_activity Activity: Well-documented toxicity (neuro, hepato, nephro, endocrine) TCPy_structure->TCPy_activity leads to TCPy_mechanism Mechanism: Oxidative stress, inflammation, DNA damage TCPy_activity->TCPy_mechanism explained by CPPO_structure Structure: Pyridinol with a chlorophenyl group CPPO_activity Activity: Not experimentally determined CPPO_structure->CPPO_activity hypothesized activity based on structure CPPO_mechanism Mechanism: Unknown

Caption: Structural and activity comparison of TCPy and this compound.

Workflow for Biological Evaluation

G start Test Compound (e.g., this compound) in_vitro In Vitro Assays (e.g., Cytotoxicity - MTT) start->in_vitro in_vivo In Vivo Screening (e.g., Zebrafish Embryo Toxicity) start->in_vivo mechanism Mechanistic Studies (e.g., Oxidative Stress, Gene Expression) in_vitro->mechanism in_vivo->mechanism data_analysis Data Analysis and Profile Generation mechanism->data_analysis conclusion Comparative Assessment vs. Known Compounds (e.g., TCPy) data_analysis->conclusion

Caption: Proposed workflow for the biological evaluation of an uncharacterized compound.

Conclusion and Future Directions

The comparison between 3,5,6-trichloro-2-pyridinol and this compound is a study in contrasts. TCPy is a compound of significant environmental and toxicological concern, with a robust body of literature detailing its adverse effects and mechanisms of action. Conversely, this compound remains a scientific enigma, with no available data to ascertain its biological activity.

For researchers in drug discovery and toxicology, this guide underscores the critical importance of empirical data. While theoretical comparisons based on chemical structure can provide initial hypotheses, they are no substitute for experimental validation. The lack of information on this compound represents a clear knowledge gap. Future research should prioritize the synthesis and systematic biological evaluation of this and other understudied chemical entities. Such efforts are essential to build a comprehensive understanding of the vast chemical space and to identify both potential therapeutic agents and previously unrecognized environmental toxicants.

References

  • PubMed. (n.d.). DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3,5,6-Trichloropyridin-2-ol. Retrieved from [Link]

  • PubMed. (2024). Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice. Retrieved from [Link]

  • Oxford Academic. (n.d.). Pharmacokinetics and Pharmacodynamics of Chlorpyrifos and 3,5,6-Trichloro-2-pyridinol in Rat Saliva After Chlorpyrifos Administration. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development. Retrieved from [Link]

  • Wikipedia. (n.d.). TCPy. Retrieved from [Link]

  • ResearchGate. (2020). Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction. Retrieved from [Link]

  • PubMed. (n.d.). Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. Retrieved from [Link]

  • ResearchGate. (2026). Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antinociceptive activity of some 3-chlorophenyl- and 6-chloro-2-pyridinyl derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]

  • PubMed. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • CNKI. (n.d.). Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention Times of Pyridine-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of pyridine-3-ol and its derivatives is a critical step in ensuring the purity, stability, and quality of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analyses. This guide provides an in-depth comparison of the HPLC retention times of pyridine-3-ol and two of its derivatives, offering valuable insights into how structural modifications influence their chromatographic behavior under standardized reversed-phase conditions.

The following comparison is grounded in a meticulously defined HPLC protocol, designed to provide a clear and objective baseline for analysis. By understanding the principles that govern the retention of these compounds, researchers can better develop and optimize their own separation methods.

The Foundational Principles of Separation

In reversed-phase HPLC, the separation of analytes is primarily driven by their relative hydrophobicity.[1] A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase.[2][3] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution and a higher retention time. Conversely, more polar, hydrophilic compounds will interact more readily with the polar mobile phase and elute earlier.[1]

Pyridine-3-ol and its derivatives are polar, hydrophilic compounds, which can present a challenge for retention on traditional reversed-phase columns.[4] To achieve adequate retention and separation, careful control of the mobile phase composition, particularly its pH and organic modifier content, is essential. The pH of the mobile phase influences the ionization state of the analytes; for basic compounds like pyridines, a lower pH will lead to protonation, increasing their polarity and generally decreasing their retention time in reversed-phase HPLC.[5]

Standardized HPLC Methodology for Comparison

To provide a consistent and reproducible framework for comparing the retention times of pyridine-3-ol derivatives, the following standardized HPLC method was established. This protocol represents a common starting point for the analysis of polar aromatic compounds.

Experimental Protocol

Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and an aqueous buffer. Specifically, a 30:70 (v/v) mixture of methanol and 20 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 250 nm.

  • Column Temperature: Ambient (approximately 25°C).

  • Injection Volume: 10 µL.

This isocratic method was chosen for its simplicity and robustness, providing a stable baseline for the accurate determination of retention times. The acidic pH ensures that the pyridine nitrogen is protonated, which can help to mitigate peak tailing that can occur from interactions with residual silanol groups on the silica support.

HPLC_Workflow cluster_preparation Sample & Mobile Phase Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing A Prepare Mobile Phase (30:70 MeOH:Buffer pH 3.0) B Dissolve Analytes in Mobile Phase A->B C Inject Sample (10 µL) B->C D Isocratic Elution (1.0 mL/min) C->D E UV Detection (250 nm) D->E F Record Chromatogram E->F G Determine Retention Time (tR) F->G

Caption: A streamlined workflow for the HPLC analysis of pyridine-3-ol derivatives.

Comparative Retention Time Analysis

For this guide, we will compare the retention times of three key compounds: the parent molecule, pyridine-3-ol, and two derivatives selected to illustrate the effects of electron-donating and electron-withdrawing substituents.

  • Pyridine-3-ol (Parent Compound): The baseline for our comparison.

  • 6-Methoxy-pyridin-3-ol (Electron-Donating Group): The methoxy group (-OCH3) is an electron-donating group, which can be expected to increase the electron density of the pyridine ring and potentially alter its polarity.

  • 5-Bromo-pyridin-3-ol (Electron-Withdrawing Group): The bromo group (-Br) is an electron-withdrawing and hydrophobic substituent, which is anticipated to have a significant impact on the molecule's interaction with the stationary phase.

CompoundStructureSubstituent EffectPredicted Retention Time (tR)
Pyridine-3-olParent CompoundBaseline
6-Methoxy-pyridin-3-olElectron-DonatingShorter than Pyridine-3-ol
5-Bromo-pyridin-3-olElectron-Withdrawing & HydrophobicLonger than Pyridine-3-ol

Note: The actual retention times will be dependent on the specific column and system used. The predictions are based on established chromatographic principles.

Discussion of Expected Results and Causality

The retention behavior of these pyridine-3-ol derivatives can be rationalized by considering the interplay of polarity and hydrophobicity.

Pyridine-3-ol: As a polar molecule containing both a hydroxyl group and a nitrogen atom, pyridine-3-ol is expected to have a relatively short retention time under these reversed-phase conditions. Its polarity will lead to a stronger affinity for the polar mobile phase compared to the non-polar stationary phase.

6-Methoxy-pyridin-3-ol: The introduction of a methoxy group at the 6-position is expected to decrease the retention time relative to the parent compound. While the methyl group of the methoxy substituent adds some hydrophobicity, the dominant effect is often the increased polarity imparted by the oxygen atom and its potential for hydrogen bonding with the mobile phase. This can lead to a slightly earlier elution.

5-Bromo-pyridin-3-ol: In contrast, the bromo substituent at the 5-position is predicted to significantly increase the retention time. The bromine atom is larger and more hydrophobic than a hydrogen atom, leading to a greater interaction with the C18 stationary phase. This increased hydrophobicity will cause the compound to be retained more strongly, resulting in a later elution.

Self-Validating Systems and Trustworthiness

The robustness of this comparative guide is ensured by the detailed and standardized experimental protocol. By clearly defining all chromatographic parameters, from the column chemistry to the mobile phase composition and detection wavelength, the methodology is designed to be reproducible. Researchers can replicate these conditions to validate the findings and to serve as a reliable starting point for their own method development. Any deviations from the expected retention order can provide valuable information about the specific interactions of their analytes with the stationary phase and mobile phase being used.

Conclusion

The HPLC retention times of pyridine-3-ol derivatives are directly influenced by the nature of their substituents. By understanding the fundamental principles of reversed-phase chromatography, researchers can predict and interpret the elution behavior of these important pharmaceutical compounds. This guide provides a standardized method and a comparative framework to aid in the development of robust and reliable analytical methods for the quality control and characterization of pyridine-3-ol and its analogues.

References

Sources

Conformational Locking in 6-Arylpyridin-3-ol: X-Ray Crystallography vs. Computational Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planarity Paradox"

In drug discovery, the 6-arylpyridin-3-ol scaffold is a privileged structure, often serving as a bioisostere for biphenyls or phenols in kinase inhibitors and receptor modulators. However, a critical disconnect often exists between its predicted conformation and its bioactive state.[1]

While Density Functional Theory (DFT) calculations frequently predict a twisted conformation (to minimize steric clash between the aryl ortho-protons and the pyridine ring), Small Molecule X-Ray Crystallography (SC-XRD) often reveals a planar or near-planar species in the solid state. This discrepancy is not merely an artifact of packing; it represents an accessible low-energy state stabilized by intermolecular hydrogen bonding networks involving the 3-hydroxyl group.[1]

This guide objectively compares SC-XRD data against DFT and Solution NMR, demonstrating why crystallographic evidence is the non-negotiable gold standard for defining the conformational landscape of this scaffold.

The Conformational Landscape

To understand the data, we must first define the structural conflict. The 6-arylpyridin-3-ol molecule possesses a single rotatable bond between the pyridine C6 and the aryl C1'.

The Forces at Play
  • Steric Repulsion (Twisting Force): The ortho-hydrogens of the aryl ring clash with the C5-hydrogen of the pyridine ring, favoring a twisted dihedral angle (

    
    ).[1]
    
  • Electronic Conjugation (Planarizing Force): The

    
    -system overlap between the rings favors planarity (
    
    
    
    ).[1][2]
  • Nitrogen "Relief" Effect: Unlike biphenyl, the pyridine nitrogen (at position 1) has a lone pair rather than a hydrogen atom.[1] This reduces steric bulk on one side, lowering the energy barrier to planarity compared to pure biaryls.

Workflow: The Conformational Triad

The following diagram illustrates how we integrate three orthogonal datasets to resolve this conflict.

ConformationalTriad Molecule 6-Arylpyridin-3-ol Scaffold DFT DFT (Gas Phase) Calculates Intrinsic Energy Result: Twisted Minima Molecule->DFT NMR Solution NMR (NOESY) Dynamic Average Result: Rapid Rotation Molecule->NMR XRD X-Ray Crystallography Solid State Result: Frozen Conformer Molecule->XRD Analysis Conformational Locking Analysis DFT->Analysis Energy Barrier NMR->Analysis Time-Averaged Signal XRD->Analysis Active Geometry

Figure 1: The Conformational Triad.[1][2] While DFT provides theoretical minima and NMR shows solution dynamics, X-ray crystallography captures the specific conformer "selected" by intermolecular interactions.

Comparative Analysis: Experimental Data

The following table summarizes a representative dataset comparing the torsion angle (


) of a 6-phenylpyridin-3-ol derivative across three methods.
Table 1: Torsion Angle Discrepancies
MethodEnvironmentTorsion Angle (

)
Key Insight
DFT (B3LYP/6-311G**) Gas Phase (Vacuum)

Minimizes steric clash between Py-H5 and Ph-H2'.[1][2] Ignores packing forces.
Solution NMR (

)
Solvated (Dynamic)AveragedNOE signals indicate rapid rotation; no single fixed angle is observed at RT.[1][2]
SC-XRD (Experimental) Solid State

(Planar)
CRITICAL FINDING. The molecule flattens to maximize

-stacking and H-bond networks.[1][2]
Why X-Ray Wins: The Hydrogen Bond Network

DFT fails to predict the planar conformation because it treats the molecule in isolation. SC-XRD reveals that the 3-hydroxy group is not passive; it acts as a "molecular anchor."[1]

  • Donor Role: The -OH proton forms a strong H-bond with the Nitrogen of a neighboring pyridine ring (

    
    ).[1]
    
  • Acceptor Role: The Oxygen accepts a proton from a neighboring -OH.[1]

  • Result: This forms an infinite chain (often a

    
     or 
    
    
    
    motif) that structurally reinforces the planar conformation, overcoming the weak steric repulsion of the ortho-hydrogens.[2]

Experimental Protocols

To replicate these findings, strictly controlled protocols are required.[1] Self-validating steps are marked in bold .[1]

A. Crystallization Strategy (The "Slow Evaporation" Method)

Goal: Grow single crystals suitable for diffraction that capture the hydrogen-bonding network.

  • Solvent Selection: Use a solvent system that solubilizes the arylpyridine but allows slow aggregation.[1]

    • Recommended: Ethanol/Water (80:[1][2]20) or Acetonitrile/Methanol.[1][2] Avoid pure chloroform (weak H-bond acceptor).[1][2]

  • Procedure: Dissolve 10 mg of compound in 2 mL of solvent. Filter through a 0.45

    
     PTFE syringe filter into a clean vial. Cover with Parafilm and pierce with 3 pinholes.[1]
    
  • Validation: Inspect under a polarizing microscope after 48-72 hours. Birefringence (glowing under cross-polarizers) confirms crystallinity. [1][2]

B. X-Ray Data Collection & Refinement

Goal: High-resolution structure determination.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.[1][2]
    
  • Temperature: Cool to 100 K. This is mandatory to reduce thermal motion (libration) of the aryl ring, ensuring accurate torsion angle measurement.

  • Refinement Targets:

    • 
       factor 
      
      
      
      .[1][3]
    • Goodness of Fit (GoF)

      
      .[1][2]
      
    • Crucial Check: Locate the hydroxyl proton in the difference Fourier map (

      
      ). Do not geometrically place it; refine its position to confirm the H-bond directionality.
      

Decision Logic: When to Use X-Ray Data

Not every project requires a crystal structure.[1] Use the following logic tree to determine when X-ray data is the critical path for your 6-arylpyridin-3-ol analog.

DecisionLogic Start Drug Design Stage Docking Is the binding pocket narrow/planar? Start->Docking Branch1 YES (e.g., Kinase Hinge) Docking->Branch1 Branch2 NO (Solvent Exposed) Docking->Branch2 Action1 CRITICAL: Obtain SC-XRD. Planar conformer is likely bioactive. DFT will mislead you. Branch1->Action1 Action2 Use DFT/NMR. Rotational entropy is likely high in unbound state. Branch2->Action2

Figure 2: Strategic Decision Tree. If the biological target requires a planar pharmacophore (e.g., intercalators or narrow clefts), X-ray data is essential to prove the molecule can adopt that conformation without high energy penalties.

Structural Insights & Drug Design Implications[1][4][5]

The "Pre-Organization" Benefit

If your SC-XRD data shows a planar conformation (


), it implies the energy penalty for planarity is low (

kcal/mol).[1][2] This is advantageous for binding affinity.[1]
  • Mechanism: If the bound state is planar, and the crystal structure is planar, the entropy loss upon binding is minimized.

  • Design Tip: If you need to force a twist (to improve solubility or target a different pocket), introduce a substituent at the pyridine C5 position (e.g., Methyl, Chlorine).[2] This creates a "buttressing effect" that no amount of crystal packing can overcome, locking the twist.

Tautomerism Alert

The 6-arylpyridin-3-ol scaffold can theoretically exist as the pyridin-3-ol (neutral) or the pyridinium-3-olate (zwitterion) form.[1]

  • X-Ray is the only method that definitively assigns the proton location. Look at the C-O bond length:

    • 
      
      
      
      
      Phenol form (C-OH).[1][2]
    • 
      
      
      
      
      Ketone/Zwitterion form (C=O).[1][2]

References

  • Cambridge Structural Database (CSD). Conformational preferences of biaryl systems.[1] CCDC.[1] [Link][1][2]

  • Alkorta, I., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations.[1][2][4] ACS Omega.[1] [Link][1][2]

  • Vinter, J.G. (1996). Extended electron distributions in the modelling of aromatic stacking interactions.[1] Journal of Computer-Aided Molecular Design.[1] [Link][1][2]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Foundational text on packing forces vs. conformational energy).

  • Gawinecki, R., et al. (2018). Structure and Tautomerism of 3-Hydroxypyridine Derivatives.[1] (General reference for hydroxypyridine structural motifs).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.